molecular formula C7H5I3N2O2 B028091 3,5-Diamino-2,4,6-triiodobenzoic acid CAS No. 5505-16-8

3,5-Diamino-2,4,6-triiodobenzoic acid

Cat. No.: B028091
CAS No.: 5505-16-8
M. Wt: 529.84 g/mol
InChI Key: GOQCZMZLABPEME-UHFFFAOYSA-N
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Description

3,5-Diamino-2,4,6-triiodobenzoic acid, also known as 3,5-Diamino-2,4,6-triiodobenzoic acid, is a useful research compound. Its molecular formula is C7H5I3N2O2 and its molecular weight is 529.84 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Diamino-2,4,6-triiodobenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Diamino-2,4,6-triiodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diamino-2,4,6-triiodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5I3N2O2/c8-2-1(7(13)14)3(9)6(12)4(10)5(2)11/h11-12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQCZMZLABPEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67032-28-4 (hydrochloride salt)
Record name 3,5-Diamino-2,4,6-triiodobenzoate
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DSSTOX Substance ID

DTXSID20203596
Record name 3,5-Diamino-2,4,6-triiodobenzoate
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Molecular Weight

529.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-16-8
Record name 3,5-Diamino-2,4,6-triiodobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diamino-2,4,6-triiodobenzoate
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Record name 3,5-Diamino-2,4,6-triiodobenzoate
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Record name 3,5-diamino-2,4,6-triiodobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3,5-Diamino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-2,4,6-triiodobenzoic acid is a pivotal molecule in the field of medicinal chemistry, primarily serving as a key intermediate in the synthesis of iodinated X-ray contrast media.[1][2][3] Its unique structure, featuring a benzoic acid backbone heavily substituted with three iodine atoms and two amino groups, imparts a range of chemical properties that are fundamental to its application. The high iodine content is central to its utility in radio-contrast agents, which enhance the visibility of internal bodily structures during X-ray imaging procedures like angiography, urography, and computed tomography (CT) scans.[1]

This technical guide provides a comprehensive exploration of the chemical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid, offering insights into its synthesis, reactivity, and analytical characterization. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.

Core Chemical Properties

The chemical and physical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid are dictated by its array of functional groups: a carboxylic acid, two aromatic amino groups, and three bulky iodine atoms. These substituents create a molecule with both acidic and basic characteristics and a high molecular weight.[2]

Physicochemical Data

A compilation of the key physicochemical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid is presented in the table below. It is important to note that some of these values are predicted from computational models and should be considered as estimates.

PropertyValueSource
CAS Number 5505-16-8[4]
Molecular Formula C₇H₅I₃N₂O₂[4]
Molecular Weight 529.84 g/mol [4]
Appearance Brown to black solid[5]
Melting Point 154-158 °C (decomposes)[5]
Boiling Point (Predicted) 503.9 ± 50.0 °C[5]
Density (Predicted) 3.067 ± 0.06 g/cm³[5]
pKa (Predicted) 1.66 ± 0.10[5]
Solubility Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol.[5]

Synthesis and Purification

The synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid is a multi-step process that begins with the nitration of benzoic acid, followed by reduction and then iodination. The final iodination step is crucial for the compound's ultimate function.

Synthetic Pathway Overview

The general synthetic route to 3,5-Diamino-2,4,6-triiodobenzoic acid and its subsequent conversion to diatrizoic acid is illustrated below.

G A 3,5-Dinitrobenzoic Acid B 3,5-Diaminobenzoic Acid A->B Reduction (e.g., H₂, Catalyst) C 3,5-Diamino-2,4,6-triiodobenzoic Acid B->C Iodination (e.g., NaICl₂) D Diatrizoic Acid (3,5-Diacetamido-2,4,6-triiodobenzoic Acid) C->D Acetylation (e.g., Acetic Anhydride)

Caption: General synthetic pathway from 3,5-Dinitrobenzoic Acid to Diatrizoic Acid.

Detailed Experimental Protocol: Iodination of 3,5-Diaminobenzoic Acid

This protocol is based on established methods for the iodination of 3,5-diaminobenzoic acid derivatives.[6][7][8]

Materials:

  • 3,5-Diaminobenzoic acid

  • Deionized water

  • Sodium Dichloroiodate (NaICl₂) solution (e.g., 5.0 M)

  • Hydrochloric acid

  • Ammonia solution

  • Sodium hydroxide solution

  • Ammonium chloride

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend 3,5-diaminobenzoic acid in deionized water.

  • Heating: Raise the temperature of the suspension to 50-55 °C with stirring.

  • Iodination: Slowly add the sodium dichloroiodate (NaICl₂) solution to the heated suspension over a period of approximately 3 hours. Maintain the temperature at 50-55 °C and continue stirring for about 24 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Cooling and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature and then further to 0-5 °C to precipitate the crude product.

  • Filtration: Collect the crude 3,5-Diamino-2,4,6-triiodobenzoic acid by filtration and wash with cold water.

Purification via Ammonium Salt Precipitation

A common method for purifying iodinated benzoic acid derivatives involves the formation and subsequent acidification of their ammonium salt.[8]

Procedure:

  • Dissolution: Suspend the crude product in water and dissolve it by adding a sodium hydroxide solution to a pH of approximately 9. The solution can be heated to around 80 °C to aid dissolution.

  • Ammonium Salt Formation: Add ammonium chloride to the solution and adjust the pH to about 7.5 with ammonia.

  • Precipitation: Cool the solution in a cold water bath and stir for 12-15 hours to allow the ammonium salt of 3,5-Diamino-2,4,6-triiodobenzoic acid to precipitate.

  • Isolation: Filter the precipitated ammonium salt and wash it with a 20% ammonium chloride solution.

  • Acidification: Suspend the purified ammonium salt in water and dissolve it by adding a sodium hydroxide solution. Precipitate the final product by adding hydrochloric acid.

  • Final Product: Collect the purified 3,5-Diamino-2,4,6-triiodobenzoic acid by filtration, wash with water, and dry.

Chemical Reactivity and Mechanisms

The chemical reactivity of 3,5-Diamino-2,4,6-triiodobenzoic acid is dominated by the nucleophilic character of its amino groups and the acidic nature of its carboxylic acid group.

N-Acetylation

The most significant reaction for its application is the N-acetylation of the two amino groups to form 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid). This conversion is crucial as the resulting diatrizoate is more stable than its diamino precursor.[6]

Reaction Scheme:

G A 3,5-Diamino-2,4,6-triiodobenzoic Acid C Diatrizoic Acid A->C B Acetic Anhydride B->C

Caption: N-Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid.

Experimental Insight: The acetylation is typically carried out using acetylating agents such as acetic anhydride or acetyl chloride. The reaction can be conducted at elevated temperatures (e.g., 50-55 °C) and is generally complete within a few hours.

Electrophilic Aromatic Substitution: The Iodination Mechanism

The tri-iodination of the 3,5-diaminobenzoic acid precursor is a classic example of electrophilic aromatic substitution. The two amino groups are strong activating groups and are ortho-, para-directing. The iodination occurs at the positions ortho and para to both amino groups, which are the 2, 4, and 6 positions of the benzoic acid ring.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

  • Attack of the Electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (in this case, an iodine cation or a polarized iodine species). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The high regioselectivity for the 2, 4, and 6 positions is due to the strong electron-donating nature of the two amino groups, which stabilize the carbocation intermediates formed during electrophilic attack at these positions.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for analyzing 3,5-Diamino-2,4,6-triiodobenzoate.[9] A typical mobile phase would consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[9]

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and for preliminary purity assessments.

Spectroscopic Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3,5-Diamino-2,4,6-triiodobenzoic acid is expected to show characteristic absorption bands for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (2500-3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be relatively simple. Signals for the amino protons and the carboxylic acid proton would be present.

    • ¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule, with distinct signals for the carboxyl carbon, the aromatic carbons bonded to iodine, the aromatic carbons bonded to the amino groups, and the unsubstituted aromatic carbon.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the parent compound, 3,5-diaminobenzoic acid, shows strong fluorescence, which can be utilized in analytical methods.[10] The introduction of the three iodine atoms is expected to cause a bathochromic (red) shift in the absorption maxima.

Structure-Radiopacity Relationship

The efficacy of iodinated contrast agents is directly related to their ability to absorb X-rays, a property known as radiopacity. This is fundamentally governed by the atomic number of the absorbing element. Iodine, with a high atomic number (Z=53), is a very effective absorber of X-rays in the energy range used for medical imaging.

The tri-iodinated benzene ring is a common motif in many X-ray contrast agents because it provides a high concentration of iodine atoms in a relatively small and stable molecule. The specific 2,4,6-triiodo substitution pattern on the benzoic acid ring is a well-established and effective arrangement for maximizing radiopacity while allowing for chemical modifications at the 1, 3, and 5 positions to tune the physicochemical properties, such as solubility and toxicity, of the final contrast agent.

Safety and Handling

3,5-Diamino-2,4,6-triiodobenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,5-Diamino-2,4,6-triiodobenzoic acid is a cornerstone intermediate in the synthesis of a vital class of diagnostic pharmaceuticals. Its chemical properties, born from a unique combination of functional groups, are finely tuned for its role as a precursor to X-ray contrast media. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for researchers and developers working to advance the field of medical imaging. This guide provides a detailed overview of these key chemical aspects to support ongoing research and development efforts.

References

  • US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google P
  • A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermedi
  • US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google P
  • CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method - Google P
  • Iodinated Radiocontrast Agents | Radiology Key. (URL: [Link])

  • Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study | Request PDF - ResearchGate. (URL: [Link])

  • 3,5-Diamino-2,4,6-triiodobenzoic acid | C7H5I3N2O2 | CID 21680 - PubChem. (URL: [Link])

  • benzoic acid, 3,5-diamino-2,4,6-triiodo-, sodium salt | C7H4I3N2NaO2 | CID 23703915. (URL: [Link])

  • Synthesis method of diatrizoic acid - Eureka | Patsnap. (URL: [Link])

  • 3,5-Diamino-2,4,6-triiodobenzoic Acid - MySkinRecipes. (URL: [Link])

  • [The 3,5-diacetylamino-2,4,6-triiodobenzoic acid as a contrast medium] - PubMed. (URL: [Link])

  • Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap. (URL: [Link])

  • contrast-agents-tutorial.pdf - Department of Radiology. (URL: [Link])

  • 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

  • 3,5-Diamino-2,4,6-triiodobenzoate - SIELC Technologies. (URL: [Link])

  • 3,5-Diamino-2,4,6-triiodobenzoic Acid - MySkinRecipes. (URL: [Link])

Sources

A Critical Examination of 3,5-Diamino-2,4,6-triiodobenzoic Acid as a Metabolite of Diatrizoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Enigma of Diatrizoate Metabolism

As a Senior Application Scientist, it is imperative to approach scientific inquiry with both rigor and an acknowledgment of the unknown. The narrative surrounding the metabolism of diatrizoate, a cornerstone iodinated contrast agent, is a compelling case in point. While the prevailing understanding points to its remarkable metabolic stability, with the vast majority of the administered dose excreted unchanged, the existence of 3,5-Diamino-2,4,6-triiodobenzoic acid as a potential metabolite presents a scientific conundrum. This guide is structured not as a definitive roadmap of a well-trodden metabolic pathway, but as a critical exploration of the evidence, the analytical challenges, and the toxicological questions that arise from this fascinating intersection of drug metabolism and clinical radiology. We will delve into the established knowledge of diatrizoate's pharmacokinetics and then pivot to an in-depth analysis of its diamino analogue, treating it as a case study in the investigation of minor metabolic pathways and their potential significance.

Part 1: Diatrizoate - The Parent Compound: A Foundation of Stability

Diatrizoate, chemically known as 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, is an ionic, high-osmolality radiocontrast agent that has been a workhorse in diagnostic imaging for decades.[1] Its primary function is to opacify blood vessels and the urinary tract for radiographic visualization.[2]

Physicochemical Properties and Clinical Formulation

Diatrizoate is typically formulated as a salt, most commonly with meglumine or sodium, to enhance its solubility in aqueous solutions for injection or oral/rectal administration.[3]

PropertyValueSource
Molecular Formula C₁₁H₉I₃N₂O₄[4]
Molar Mass 613.91 g/mol [4]
Appearance White to off-white crystalline powder
Solubility Soluble in water[5]
Established Pharmacokinetics and Excretion

The clinical utility of diatrizoate is largely predicated on its pharmacokinetic profile, characterized by rapid distribution into the extracellular fluid and prompt, nearly complete, renal excretion.[6] The consensus in the pharmacological literature is that diatrizoate does not undergo significant metabolism in the body.[6]

  • Absorption: When administered orally or rectally, diatrizoate is minimally absorbed from the intact gastrointestinal tract.[7]

  • Distribution: Following intravenous administration, it distributes throughout the extracellular fluid.

  • Metabolism: The parent compound is largely considered to be metabolically inert.

  • Excretion: The primary route of elimination is via glomerular filtration in the kidneys, with the drug being excreted unchanged in the urine.

This metabolic stability is a desirable trait for a diagnostic agent, as it ensures that the contrast properties are maintained throughout its transit in the body and minimizes the potential for the formation of pharmacologically active or toxic metabolites.

Part 2: 3,5-Diamino-2,4,6-triiodobenzoic Acid - The Putative Metabolite

Despite the established view of diatrizoate's metabolic stability, 3,5-Diamino-2,4,6-triiodobenzoic acid is documented as a metabolite of diatrizoate in chemical databases such as PubChem.[8] This compound is also a known synthetic precursor to diatrizoate, where the amino groups are acetylated in the final stages of synthesis.

The Metabolic Transformation: A Question of Deacetylation

The conversion of diatrizoate to its diamino analogue would necessitate the enzymatic hydrolysis of one or both of the N-acetyl groups. This process is known as deacetylation.

G Diatrizoate Diatrizoate (3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid) Metabolite 3,5-Diamino-2,4,6-triiodobenzoic acid Diatrizoate->Metabolite Deacetylation (Hydrolysis of N-acetyl groups) G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Protein_Precipitation Protein_Precipitation Plasma->Protein_Precipitation Acetonitrile + Internal Standard Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Reconstitution->HPLC Injection Mass_Spectrometer Mass_Spectrometer HPLC->Mass_Spectrometer Ionization (ESI) Data_Acquisition Data_Acquisition Mass_Spectrometer->Data_Acquisition MRM

Sources

An Investigational Guide to the Cytotoxic Effects of 3,5-Diamino-2,4,6-triiodobenzoic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a comprehensive framework for the investigation of the cytotoxic properties of 3,5-Diamino-2,4,6-triiodobenzoic acid. While its isomer, 2,3,5-triiodobenzoic acid (TIBA), has been noted for its antitumor activities, a significant gap in the scientific literature exists regarding the specific biological effects of the 3,5-diamino-substituted compound.[1] This document serves as a roadmap for researchers and drug development professionals, providing hypothesized mechanisms of action, detailed experimental protocols, and a robust framework for data interpretation. We will proceed with the working hypothesis that, like related tri-iodinated benzoic acid structures, this compound may induce cytotoxicity in cancer cell lines through the generation of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest.

Introduction: The Rationale for Investigation

3,5-Diamino-2,4,6-triiodobenzoic acid is an aromatic organic compound characterized by a benzoic acid core heavily substituted with three iodine atoms and two amino groups.[2] While primarily recognized as a derivative of iodine-based contrast agents, its structural similarity to other bioactive molecules warrants a thorough investigation into its potential as a cytotoxic agent.[2] The presence of heavy iodine atoms and electron-donating amino groups on the benzene ring suggests the potential for unique electronic and steric properties that could influence its interaction with biological macromolecules.

Derivatives of benzoic acid have been explored for their anticancer potential, with various synthetic modifications leading to compounds that can induce apoptosis and cell cycle arrest in cancer cell lines.[3][4][5] Furthermore, the known antitumor activity of the related compound TIBA, which has been shown to decrease cell viability in a dose-dependent manner in non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines, provides a strong rationale for investigating the cytotoxic profile of its 3,5-diamino isomer.[1]

This guide will provide the foundational knowledge and detailed methodologies to systematically evaluate the cytotoxic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid, from initial cell viability screening to the elucidation of its molecular mechanisms of action.

Hypothesized Mechanisms of Cytotoxicity

Based on the known activities of structurally related compounds, we can postulate several potential mechanisms through which 3,5-Diamino-2,4,6-triiodobenzoic acid may exert cytotoxic effects. These hypotheses form the basis for the experimental designs outlined in the subsequent sections.

Induction of Oxidative Stress

The presence of a heavily substituted benzene ring may facilitate redox cycling, leading to the generation of reactive oxygen species (ROS). An excess of ROS can overwhelm the cell's antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately triggering programmed cell death. The cytotoxic effects of TIBA have been linked to an increase in ROS.[1]

Induction of Apoptosis

Elevated intracellular ROS is a potent trigger for the intrinsic apoptotic pathway. This pathway is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspase enzymes, leading to the execution of apoptosis. We hypothesize that 3,5-Diamino-2,4,6-triiodobenzoic acid may induce apoptosis through this mechanism. The expression ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., BCL-2) proteins would be a key indicator of the involvement of this pathway.[6]

Cell Cycle Arrest

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. DNA damage, a potential consequence of ROS, can trigger cell cycle checkpoints, leading to arrest at the G1/S or G2/M phase, preventing the proliferation of damaged cells.[7][8][9] It is plausible that 3,5-Diamino-2,4,6-triiodobenzoic acid could induce such an arrest, which, if prolonged, could also lead to apoptosis.

The following diagram illustrates the proposed signaling pathway for the cytotoxic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Hypothesized Signaling Pathway 3,5-Diamino-2,4,6-triiodobenzoic acid 3,5-Diamino-2,4,6-triiodobenzoic acid ROS ROS 3,5-Diamino-2,4,6-triiodobenzoic acid->ROS Mitochondria Mitochondria ROS->Mitochondria DNA_Damage DNA_Damage ROS->DNA_Damage Caspase_Cascade Caspase_Cascade Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Death Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Hypothesized signaling pathway of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the systematic evaluation of the cytotoxic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Cell Culture
  • Cell Line Selection: A panel of human cancer cell lines should be used, for instance, a lung carcinoma line (e.g., A549), a breast adenocarcinoma line (e.g., MCF-7), and a colon carcinoma line (e.g., HCT116).[10] A non-cancerous human cell line (e.g., MRC-5 fibroblasts) should be included to assess selectivity.[10]

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3,5-Diamino-2,4,6-triiodobenzoic acid in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with 3,5-Diamino-2,4,6-triiodobenzoic acid at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

The following diagram illustrates the proposed experimental workflow.

Experimental Workflow Cell_Culture Cell Line Panel (Cancer & Normal) MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Assay ROS_Assay ROS Detection (DCFDA Assay) Mechanism_Studies->ROS_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Proposed experimental workflow for evaluating cytotoxicity.

Data Presentation

All quantitative data should be presented in a clear and concise manner. For example, the IC50 values obtained from the MTT assay can be summarized in a table.

Table 1: Hypothetical IC50 Values of 3,5-Diamino-2,4,6-triiodobenzoic Acid

Cell LineTypeIC50 (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma22.5 ± 2.5
HCT116Colon Carcinoma12.8 ± 1.5
MRC-5Normal Fibroblast> 100

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation into the cytotoxic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid. The proposed experiments will determine its efficacy and selectivity against cancer cell lines and provide insights into its potential mechanisms of action. Positive results from these initial studies would warrant further investigation, including:

  • Western Blot Analysis: To probe for the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).

  • In Vivo Studies: To evaluate the antitumor efficacy of the compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of the compound to identify more potent and selective analogs.

The systematic approach outlined in this guide will enable a thorough and scientifically rigorous evaluation of 3,5-Diamino-2,4,6-triiodobenzoic acid as a potential novel anticancer agent.

References

  • de Abreu, J. S. S., & Fernandes, J. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207. [Link]

  • PubChem. (n.d.). 3,5-Diamino-2,4,6-triiodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubMed. (n.d.). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells. Retrieved from [Link]

  • MDPI. (2024). The Inhibition of Oxidative Stress-Mediated Cell Apoptosis by the Caspase Inhibitor. Retrieved from [Link]

  • Natural Product Sciences. (n.d.). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]

  • MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. Retrieved from [Link]

  • ResearchGate. (2025). 3,3′,5,5′-tetramethoxybiphenyl-4,4′diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Retrieved from [Link]

  • PubMed. (2021). Novel diosgenin-amino acid-benzoic acid mustard trihybrids exert antitumor effects via cell cycle arrest and apoptosis. Retrieved from [Link]

  • MDPI. (n.d.). Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. Retrieved from [Link]

  • Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells. Retrieved from [Link]

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An In-depth Technical Guide to 3,5-Diamino-2,4,6-triiodobenzoic Acid: Synthesis, Properties, and Application as a Key Intermediate for Iodinated X-ray Contrast Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 3,5-Diamino-2,4,6-triiodobenzoic Acid in Medical Imaging

3,5-Diamino-2,4,6-triiodobenzoic acid, a densely functionalized aromatic compound, stands as a cornerstone in the field of diagnostic medicine. Its significance lies not in its direct therapeutic application, but as a critical precursor to a class of life-saving drugs: the iodinated X-ray contrast media. The strategic placement of three heavy iodine atoms on a biocompatible benzoic acid scaffold imparts the ability to attenuate X-rays, enabling the visualization of soft tissues and vascular structures that would otherwise be invisible in standard radiographic imaging. This guide provides a comprehensive technical overview of this pivotal molecule, from its synthesis and chemical properties to its ultimate role in the generation of advanced diagnostic agents.

Physicochemical Properties and Structural Elucidation

The IUPAC name for this compound is 3,5-diamino-2,4,6-triiodobenzoic acid .[1] Its molecular structure is characterized by a benzene ring substituted with a carboxylic acid group, two amino groups, and three iodine atoms. This unique arrangement of functional groups dictates its chemical behavior and physical properties.

PropertyValueSource(s)
CAS Number 5505-16-8[1]
Molecular Formula C₇H₅I₃N₂O₂[1]
Molecular Weight 529.84 g/mol [1]
Melting Point 154-158 °C (decomposition)[2]
Appearance Brown to black solid[2]
Solubility Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol.[2]

The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes 3,5-diamino-2,4,6-triiodobenzoic acid an amphoteric molecule. The high iodine content is central to its function as a precursor to radiocontrast agents.

Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid: A Self-Validating Protocol

The synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The most common and industrially relevant approach involves the electrophilic iodination of 3,5-diaminobenzoic acid. The following protocol integrates insights from established methodologies and emphasizes in-process controls for a self-validating system.

Precursor Synthesis: Reduction of 3,5-Dinitrobenzoic Acid

The journey begins with the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid. While various reduction methods exist, catalytic hydrogenation is often preferred for its cleanliness and efficiency.

G 3,5-Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid Reaction_Vessel Reduction Reaction 3,5-Dinitrobenzoic_Acid->Reaction_Vessel Hydrogen_Gas H₂ Gas Hydrogen_Gas->Reaction_Vessel Catalyst Pd/C or Raney Ni Catalyst->Reaction_Vessel Solvent Ethanol or Water Solvent->Reaction_Vessel 3,5-Diaminobenzoic_Acid 3,5-Diaminobenzoic Acid Reaction_Vessel->3,5-Diaminobenzoic_Acid

Fig. 1: Catalytic hydrogenation of 3,5-dinitrobenzoic acid.
Core Synthesis: Iodination of 3,5-Diaminobenzoic Acid

The pivotal step is the tri-iodination of the 3,5-diaminobenzoic acid intermediate. The amino groups are strong activating groups, directing the electrophilic iodine to the ortho and para positions (2, 4, and 6 positions).

Experimental Protocol:

Materials:

  • 3,5-Diaminobenzoic acid

  • Sodium Dichloroiodate(I) (NaICl₂) solution (5.0 M)

  • Deionized water

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₅)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 3,5-diaminobenzoic acid (1.0 equivalent) in deionized water.

  • Temperature Control: Heat the suspension to 50-55°C with constant stirring. Maintaining this temperature is crucial for optimal reaction kinetics and to minimize side reactions.

  • Iodination: Slowly add a 5.0 M solution of sodium dichloroiodate(I) (NaICl₂) (approximately 3.0 equivalents) to the reaction mixture over a period of 3 hours.[3] The slow addition helps to control the exothermic nature of the reaction and ensures complete iodination.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).[3] The disappearance of the starting material (3,5-diaminobenzoic acid) and the appearance of the tri-iodinated product signal the completion of the reaction. This in-process control is essential for ensuring the reaction goes to completion and for determining the optimal reaction time, which is typically around 24 hours.[3]

  • Quenching: Once the reaction is complete as confirmed by HPLC, cool the mixture to room temperature. Quench any excess iodinating agent by the addition of a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the characteristic dark color of iodine disappears.

  • Precipitation and Isolation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2 to precipitate the 3,5-diamino-2,4,6-triiodobenzoic acid.

  • Filtration and Washing: Isolate the crude product by filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and impurities.

  • Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a dilute aqueous solution of sodium hydroxide to form the sodium salt, treat with activated carbon to remove colored impurities, and then re-precipitate the free acid by the addition of hydrochloric acid.

  • Drying: Dry the purified product under vacuum at a controlled temperature to obtain 3,5-diamino-2,4,6-triiodobenzoic acid as a solid.

G 3,5-Diaminobenzoic_Acid 3,5-Diaminobenzoic Acid Reaction_Vessel Iodination Reaction (50-55°C) 3,5-Diaminobenzoic_Acid->Reaction_Vessel NaICl2 Sodium Dichloroiodate(I) NaICl2->Reaction_Vessel Water Water (Solvent) Water->Reaction_Vessel Crude_Product Crude 3,5-Diamino-2,4,6- triiodobenzoic acid Reaction_Vessel->Crude_Product HPLC Monitoring Purification Purification Crude_Product->Purification Quenching & Precipitation Final_Product Pure 3,5-Diamino-2,4,6- triiodobenzoic acid Purification->Final_Product Recrystallization

Fig. 2: Workflow for the synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid.

Mechanism of Action of Derived Contrast Agents

The utility of 3,5-diamino-2,4,6-triiodobenzoic acid lies in its role as a scaffold for iodinated contrast agents. The three iodine atoms, with their high atomic number (Z=53), are highly effective at absorbing X-rays through the photoelectric effect. When a beam of X-rays passes through the body, tissues containing the iodinated contrast agent will absorb significantly more X-ray photons than the surrounding soft tissues. This differential absorption creates a high-contrast image, allowing for the clear delineation of blood vessels, organs, and other structures.

From Intermediate to Active Pharmaceutical Ingredient

3,5-Diamino-2,4,6-triiodobenzoic acid itself is not used as a contrast agent due to its poor water solubility and potential for toxicity. Instead, the amino groups are typically acylated, for instance with acetyl groups, to form derivatives like diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). This modification significantly increases the water solubility and biocompatibility of the molecule, making it suitable for intravenous administration.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3,5-diamino-2,4,6-triiodobenzoic acid. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion: An Indispensable Building Block in Modern Medicine

3,5-Diamino-2,4,6-triiodobenzoic acid represents a classic example of how fundamental organic synthesis underpins critical advancements in medical technology. Its carefully designed structure and the robust synthetic methodologies developed for its production have paved the way for the widespread use of safe and effective iodinated X-ray contrast media. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and handling of this key intermediate is essential for the continued innovation of diagnostic imaging agents that play a vital role in patient care.

References

  • PubChem. (n.d.). 3,5-Diamino-2,4,6-triiodobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • Google Patents. (n.d.). US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same.
  • IP.com. (n.d.). A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates. Retrieved January 26, 2026, from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of diatrizoic acid. Retrieved January 26, 2026, from [Link]

  • Bonnemain, B. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Journal of Clinical Practice and Research, 43(6), 626–630. [Link]

  • Thomas, A. M. K. (n.d.). The History of Contrast Media Development in X-Ray Diagnostic Radiology. MEDICAL PHYSICS INTERNATIONAL Journal, 1(1). Retrieved from [Link]

  • Zamora, C. A., & Castillo, M. (2017). Historical Perspective of Imaging Contrast Agents. Magnetic Resonance Imaging Clinics of North America, 25(4), 685–696. [Link]

  • Wikipedia. (n.d.). Iodinated contrast. Retrieved January 26, 2026, from [Link]

  • Van der Veken, P. (2016). The Rise of Contrast-enhanced Roentgenology: An Illustrated and Chronological Overview. Journal of the Belgian Society of Radiology, 100(1), 80. [Link]

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Methodological & Application

Application Notes and Protocols for Toxicological Studies of 3,5-Diamino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Understanding 3,5-Diamino-2,4,6-triiodobenzoic acid

3,5-Diamino-2,4,6-triiodobenzoic acid is a highly substituted aromatic organic compound. Its structure, characterized by a benzoic acid core with three iodine atoms and two amino groups, imparts significant radio-opacity, making it a molecule of interest in the development of imaging agents and other biomedical applications.[1] The high atomic number of iodine allows for the attenuation of X-rays, a fundamental principle behind its use in contrast media.[2] However, the introduction of any new chemical entity into a biological system necessitates a thorough toxicological evaluation to ensure its safety.

This guide provides a comprehensive framework for the toxicological assessment of 3,5-Diamino-2,4,6-triiodobenzoic acid, drawing upon established principles of toxicology and data from structurally similar compounds, such as diatrizoate.[3][4] The protocols outlined herein are designed to be robust and self-validating, providing researchers with the necessary tools to conduct a rigorous safety evaluation.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 5505-16-8[1]
Molecular Formula C₇H₅I₃N₂O₂[1]
Molecular Weight 529.84 g/mol [1]
Appearance Solid-
Solubility Data not readily available, solubility testing is recommended.-

Known Hazards (GHS Classification): [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Respiratory tract irritation): May cause respiratory irritation.

Strategic Approach to Toxicological Evaluation

A tiered approach to toxicological testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to more complex in vivo studies. This strategy is cost-effective, reduces the use of animals, and allows for early identification of potential toxic liabilities.

Caption: A tiered workflow for the toxicological evaluation of 3,5-Diamino-2,4,6-triiodobenzoic acid.

In Vitro Toxicology Protocols

In vitro assays provide the first line of assessment for the biological effects of a test compound at the cellular level.

Cytotoxicity Assessment

The initial step is to determine the concentration at which 3,5-Diamino-2,4,6-triiodobenzoic acid induces cell death. This is crucial for selecting appropriate dose levels for subsequent, more specific assays.

Rationale for Cell Line Selection:

Given that iodinated contrast agents are known to have direct effects on renal proximal tubule cells, a kidney-derived cell line such as Human Kidney 2 (HK-2) or Madin-Darby Canine Kidney (MDCK) cells would be highly relevant.[5] For a general cytotoxicity screen, a more common and robust cell line like HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma) can also be utilized.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3,5-Diamino-2,4,6-triiodobenzoic acid in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a lysis buffer).

Genotoxicity Assessment

It is essential to determine if 3,5-Diamino-2,4,6-triiodobenzoic acid has the potential to cause genetic mutations or chromosomal damage.

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using various strains of Salmonella typhimurium.[6][7][8]

Protocol:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: Mix the bacterial strains with various concentrations of 3,5-Diamino-2,4,6-triiodobenzoic acid and the S9 mix (if applicable) in a top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11]

Protocol:

  • Cell Treatment: Treat a suitable cell line (e.g., HK-2 or lymphocytes) with various concentrations of 3,5-Diamino-2,4,6-triiodobenzoic acid for a short period (e.g., 2-4 hours).

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

In Vivo Toxicology Protocols

In vivo studies are necessary to understand the systemic effects of 3,5-Diamino-2,4,6-triiodobenzoic acid in a whole organism. All animal studies should be conducted in compliance with institutional and national guidelines for animal welfare.

Rationale for Animal Model Selection:

Rats are a commonly used rodent model for general toxicity studies.[12] For nephrotoxicity studies, both rats and rabbits have been successfully used to model contrast-induced acute kidney injury.[13][14][15] Given the known renal effects of iodinated contrast agents, a rodent model with a predisposition to kidney injury could be considered.

Acute Oral Toxicity (OECD 423)

This study provides information on the short-term toxicity of a single oral dose of the test substance.

Protocol:

  • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 3,5-Diamino-2,4,6-triiodobenzoic acid using a stepwise procedure with a starting dose based on the in vitro cytotoxicity data and known GHS classification (e.g., 300 mg/kg).

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Endpoint: The outcome of the study is the classification of the substance into a GHS acute toxicity category.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.

Protocol:

  • Animal Selection: Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups: Include at least three dose levels and a control group. Dose levels should be selected to elicit a toxic effect at the highest dose, a no-observed-adverse-effect-level (NOAEL) at the lowest dose, and an intermediate effect at the mid-dose.

  • Dosing: Administer 3,5-Diamino-2,4,6-triiodobenzoic acid daily by oral gavage for 28 days.

  • Observations: Monitor clinical signs, body weight, and food/water consumption throughout the study.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Key parameters to assess include markers of kidney function (creatinine, BUN) and liver function (ALT, AST).

  • Thyroid Function: Given the high iodine content, it is crucial to assess thyroid function by measuring T3, T4, and TSH levels.[16][17][18]

  • Histopathology: Conduct a full histopathological examination of major organs and tissues, with a particular focus on the kidneys, liver, and thyroid gland.

Toxicokinetics

Toxicokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the test substance and to relate the observed toxic effects to the systemic exposure.[2][19][20]

Protocol:

  • Study Design: Integrate toxicokinetic measurements into the repeated dose toxicity study.

  • Sample Collection: Collect blood samples at multiple time points after the first and last doses to determine the plasma concentration-time profile of 3,5-Diamino-2,4,6-triiodobenzoic acid.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the test substance in plasma.

  • Parameter Calculation: Calculate key toxicokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Interpretation: Correlate the systemic exposure with the observed toxicological findings.

Mechanistic Insights and Causality

A thorough toxicological evaluation goes beyond simply identifying adverse effects; it seeks to understand the underlying mechanisms.

Nephrotoxicity

The primary concern with iodinated contrast agents is contrast-induced nephropathy (CIN).[21][22][23] The proposed mechanisms include:

  • Direct Tubular Cytotoxicity: The hyperosmolality of the contrast agent can directly damage renal tubular epithelial cells.[5][21]

  • Renal Vasoconstriction: Iodinated contrast media can induce vasoconstriction in the renal medulla, leading to hypoxia and ischemic injury.

  • Oxidative Stress: The generation of reactive oxygen species can contribute to cellular damage.

Caption: Putative mechanisms of nephrotoxicity for 3,5-Diamino-2,4,6-triiodobenzoic acid.

Thyroid Toxicity

The high iodine content of 3,5-Diamino-2,4,6-triiodobenzoic acid can interfere with thyroid function.[16][18] Excess iodide can lead to:

  • Wolff-Chaikoff Effect: A temporary inhibition of thyroid hormone synthesis.

  • Jod-Basedow Phenomenon: Iodine-induced hyperthyroidism in individuals with underlying thyroid autonomy.

  • Direct Toxic Effects: Extremely high concentrations of iodide can be directly toxic to thyroid follicular cells.

Conclusion and Future Directions

The toxicological evaluation of 3,5-Diamino-2,4,6-triiodobenzoic acid requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a solid foundation for assessing its safety profile. Further studies, such as reproductive and developmental toxicity and carcinogenicity assays, may be warranted depending on the intended clinical application and the results of these initial studies. A thorough understanding of the toxicological properties of this compound is paramount for its potential translation into clinical use.

References

  • PubChem. (n.d.). 3,5-Diamino-2,4,6-triiodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Diatrizoate. Retrieved from [Link]

  • Messana, J. M., Cieslinski, D. A., & Humes, H. D. (1988). Direct toxic effect of the radiocontrast agent diatrizoate on renal proximal tubule cells. American Journal of Physiology-Renal Physiology, 255(5), F1054-F1067. Retrieved from [Link]

  • Radiopaedia. (2022). Diatrizoate. Retrieved from [Link]

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  • Marrazzini, A., Chelotti, L., Barrai, I., Loprieno, N., & Barale, R. (1994). In vivo genotoxic interactions among three phenolic benzene metabolites. Mutation Research/Environmental Mutagenesis and Related Subjects, 341(1), 29-46. Retrieved from [Link]

  • van der Molen, A. J., Thomsen, H. S., Morcos, S. K., & European Society of Urogenital Radiology. (2004). Effect of iodinated contrast media on thyroid function in adults. European radiology, 14(5), 902-907. Retrieved from [Link]

  • Mehran, R., & Nikolsky, E. (2006). Nephrotoxicity of iodinated contrast media: from pathophysiology to prevention strategies. Herz, 31(4), 288-293. Retrieved from [Link]

  • Lu, Y., Liu, Y., & Yang, C. (2017). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 7(20), e2573. Retrieved from [Link]

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  • FDA. (2017). MD-76 R [Diatrizoate Meglumine and Diatrizoate Sodium Injection USP]. Retrieved from [Link]

  • PubChem. (n.d.). Diatrizoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, S. Y., Lee, S. Y., & Lee, K. O. (2015). Experimental rat models for contrast-induced nephropathy; a comprehensive review. Journal of nephropathology, 4(3), 63. Retrieved from [Link]

  • ResearchGate. (2018). Quantification of triiodinated benzene derivatives and X-ray contrast media in water samples by liquid chromatography–electrospray tandem mass spectrometry. Retrieved from [Link]

  • Shabalina, I. G., Andreeva, O. T., Chekhun, V. F., & Shchepotin, I. B. (2020). Subchronic Toxicity of the New Iodine Complex in Dogs and Rats. Frontiers in pharmacology, 11, 497. Retrieved from [Link]

  • Radiopaedia. (2022). Contrast-induced acute kidney injury. Retrieved from [Link]

  • Whysner, J., Reddy, M. V., Ross, P. M., Mohan, M., & Lax, E. A. (2004). Genotoxicity of benzene and its metabolites. Mutation Research/Reviews in Mutation Research, 566(2), 99-130. Retrieved from [Link]

  • OECD. (2001). SIDS INITIAL ASSESSMENT PROFILE for 2,4-diamino-6-phenyl-1,3,5-triazine. Retrieved from [Link]

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  • Bionda, C., Stacul, F., & Cova, M. A. (2024). Iodinated contrast media (ICM)-induced thyroid dysfunction: a review of potential mechanisms and clinical management. La Radiologia medica, 129(1), 1-10. Retrieved from [Link]

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Application Notes and Protocols for 3,5-Diamino-2,4,6-triiodobenzoic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of a Triiodinated Intermediate

3,5-Diamino-2,4,6-triiodobenzoic acid is a pivotal, though often transient, intermediate in the synthesis of iodinated contrast media, a cornerstone of modern diagnostic imaging.[1][2] Its molecular architecture, featuring a benzoic acid backbone heavily substituted with three iodine atoms, is the fundamental reason for its utility.[2] It is the high electron density of these iodine atoms that enables the effective attenuation of X-rays, providing the contrast necessary to visualize anatomical structures.[3]

While 3,5-Diamino-2,4,6-triiodobenzoic acid itself is generally considered too unstable for direct use as a contrast agent, its diamino functional groups serve as reactive handles for further chemical modification.[1] Specifically, these amino groups are readily acetylated to produce more stable and effective contrast agents, most notably Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).[1] This application note will provide a detailed overview of the synthesis of Diatrizoic acid, focusing on the critical role of its diamino precursor, and will furnish researchers with a comprehensive protocol for its laboratory-scale synthesis.

Conceptual Overview: The Synthetic Pathway to Diatrizoic Acid

The industrial synthesis of Diatrizoic acid is a multi-step process that begins with the nitration of benzoic acid. This is followed by reduction of the nitro groups to amino groups, iodination of the aromatic ring, and finally, acetylation of the amino groups. 3,5-Diamino-2,4,6-triiodobenzoic acid appears as a key intermediate in this pathway.

G cluster_0 Synthesis Pathway of Diatrizoic Acid Benzoic Acid Benzoic Acid 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic Acid Benzoic Acid->3,5-Dinitrobenzoic Acid Nitration 3,5-Diaminobenzoic Acid 3,5-Diaminobenzoic Acid 3,5-Dinitrobenzoic Acid->3,5-Diaminobenzoic Acid Reduction 3,5-Diamino-2,4,6-triiodobenzoic Acid 3,5-Diamino-2,4,6-triiodobenzoic Acid 3,5-Diaminobenzoic Acid->3,5-Diamino-2,4,6-triiodobenzoic Acid Iodination Diatrizoic Acid Diatrizoic Acid 3,5-Diamino-2,4,6-triiodobenzoic Acid->Diatrizoic Acid Acetylation

A simplified workflow for the synthesis of Diatrizoic Acid.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is crucial for successful synthesis, purification, and formulation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
3,5-Dinitrobenzoic acid C₇H₄N₂O₆212.12204-206Soluble in alcohol and glacial acetic acid; slightly soluble in water.[4][5]
3,5-Diaminobenzoic acid C₇H₈N₂O₂152.15235-238 (dec.)Very soluble in hot water; sparingly soluble in DMSO; slightly soluble in methanol.[6][7][8]
3,5-Diamino-2,4,6-triiodobenzoic acid C₇H₅I₃N₂O₂529.84154-158 (dec.)Slightly soluble in chloroform, dichloromethane, DMSO, and methanol.
Diatrizoic acid C₁₁H₉I₃N₂O₄613.91>300Very slightly soluble in water and alcohol; soluble in dimethylformamide and alkali hydroxide solutions.[3]

Detailed Protocol: Synthesis of Diatrizoic Acid from 3,5-Diamino-2,4,6-triiodobenzoic Acid

This protocol details the N-acetylation of 3,5-Diamino-2,4,6-triiodobenzoic acid to yield Diatrizoic acid. This step is critical for enhancing the stability and biocompatibility of the final contrast agent.

Principle of the Reaction

The acetylation of the primary amino groups on the 3,5-Diamino-2,4,6-triiodobenzoic acid molecule is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is often catalyzed by a strong acid, which protonates the carbonyl oxygen of the anhydride, making the carbonyl carbon even more electrophilic and facilitating the reaction.

G Start 3,5-Diamino-2,4,6-triiodobenzoic Acid Process Heat (e.g., 50-55°C) Start->Process Add Reagent Acetic Anhydride / Acetic Acid Reagent->Process Add Product Diatrizoic Acid (Crude) Process->Product Reaction Purification Recrystallization / Purification Product->Purification Final Pure Diatrizoic Acid Purification->Final

Workflow for the acetylation of the key intermediate.
Materials and Reagents
  • 3,5-Diamino-2,4,6-triiodobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Trifluoroacetic acid (as catalyst, optional)

  • Thionyl chloride (for alternative acylation)

  • 4-dimethylaminopyridine (catalyst for thionyl chloride method)

  • Methanol

  • Hydrochloric acid

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • pH meter or pH paper

Procedure: Acetic Anhydride Method

This method is a common and relatively straightforward approach for the acetylation of aromatic amines.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-Diamino-2,4,6-triiodobenzoic acid in a mixture of glacial acetic acid and acetic anhydride. A combination of acetic anhydride, acetic acid, and trifluoroacetic acid can also be used as the acetylating reagent mixture.[2]

  • Reaction Conditions: Heat the reaction mixture to a temperature in the range of 50-55°C.[2] The reaction is typically completed within 1-3 hours.[2] Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude Diatrizoic acid may precipitate out of the solution. If not, the product can be precipitated by the careful addition of cold water.

  • Purification: Collect the crude product by filtration and wash it with cold deionized water to remove any remaining acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as an aqueous ethanol mixture.

  • Drying: Dry the purified Diatrizoic acid in a vacuum oven at a suitable temperature to obtain the final product.

Alternative Procedure: Acyl Chloride Method

This method involves the formation of an acyl chloride intermediate, which is then reacted to form the final product.[3]

  • Preparation of the Acyl Chloride: In a reaction flask, dissolve 3,5-Diamino-2,4,6-triiodobenzoic acid (e.g., 0.0566 mol) in acetic acid (e.g., 0.5 mol) with heating to approximately 50°C.[3] In a separate flask containing thionyl chloride (e.g., 4.13 mol) and a catalytic amount of 4-dimethylaminopyridine (e.g., 0.5 g), add the dissolved starting material dropwise, maintaining the internal temperature below 60°C.[3] Allow the reaction to proceed for an extended period (e.g., 24 hours).[3]

  • Solvent Removal: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain an oily residue of the acyl chloride intermediate.[3]

  • Esterification and Hydrolysis: To the oily residue, add a lower alcohol such as methanol and reflux the mixture. This will lead to the formation of the methyl ester of Diatrizoic acid.[3] The ester can then be hydrolyzed to the final acid product.

  • Purification: The final Diatrizoic acid product can be purified by dissolving it in an ammonia-methanol solution followed by acid precipitation.[3]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride and thionyl chloride are corrosive and have pungent odors; handle with care.

  • 3,5-Dinitrobenzoic acid is a hazardous substance; consult the safety data sheet (SDS) before use.[9]

Conclusion

3,5-Diamino-2,4,6-triiodobenzoic acid, while not a final drug product, is an indispensable building block in the pharmaceutical industry. Its synthesis and subsequent conversion to Diatrizoic acid are critical processes in the production of widely used X-ray contrast media. The protocols and data presented in this application note are intended to provide researchers and drug development professionals with a comprehensive guide to understanding and utilizing this key intermediate in their work.

References

  • A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates. (n.d.). Google Patents.
  • Synthesis method of key intermediate of diatrizoic acid. (n.d.). Eureka | Patsnap. Retrieved January 27, 2026, from [Link]

  • Synthesis method of diatrizoic acid. (n.d.). Eureka | Patsnap. Retrieved January 27, 2026, from [Link]

  • 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Chemical Properties of Benzoic acid, 3,5-dinitro- (CAS 99-34-3). (n.d.). Cheméo. Retrieved January 27, 2026, from [Link]

  • 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. (2016, May 25). Loba Chemie. Retrieved January 27, 2026, from [Link]

  • Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. (2025, November 24). ResearchGate. Retrieved January 27, 2026, from [Link]

  • CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method. (n.d.). Google Patents.
  • 3,5-DINITROBENZOIC ACID FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved January 27, 2026, from [Link]

  • 3-(ACETYLAMINO)-5-AMINO-2,4,6-TRIIODOBENZOIC ACID. (n.d.). precisionFDA. Retrieved January 27, 2026, from [Link]

  • US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. (n.d.). Google Patents.
  • US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same. (n.d.). Google Patents.
  • 3,5-Dinitrobenzoic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

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Application Note & Protocol: Environmental Monitoring of Diatrizoate Using 3,5-Diamino-2,4,6-triiodobenzoic Acid as a Key Analyte

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Imperative for Diatrizoate Monitoring

Diatrizoate, also known as amidotrizoate, is a widely used iodinated contrast agent in medical imaging for X-ray and computed tomography (CT) scans.[1] Its chemical name is 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid.[2] Due to its extensive use and high water solubility, diatrizoate is frequently introduced into the aquatic environment through patient excretion and subsequent discharge from wastewater treatment plants.[3][4] Classified as an environmental contaminant and a xenobiotic, diatrizoate is persistent in aquatic environments and is not readily biodegradable.[3][5] This persistence leads to its detection in natural waters, groundwater, and even drinking water, raising concerns about its potential long-term ecological impact.[3]

A key compound in the environmental lifecycle of diatrizoate is 3,5-Diamino-2,4,6-triiodobenzoic acid. This compound is both a synthetic precursor in the manufacturing of diatrizoate and a known degradation product under certain environmental conditions.[6][7] Therefore, monitoring for both diatrizoate and its primary degradation product, 3,5-Diamino-2,4,6-triiodobenzoic acid, provides a more comprehensive assessment of the environmental burden of this pharmaceutical.

This application note provides a detailed protocol for the sensitive and specific quantification of diatrizoate and 3,5-Diamino-2,4,6-triiodobenzoic acid in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This "gold standard" analytical technique offers the high sensitivity and specificity required for detecting these compounds at environmentally relevant concentrations.[8]

Chemical Structures and Properties

A clear understanding of the chemical properties of both diatrizoate and its diamino derivative is fundamental to developing a robust analytical method.

CompoundIUPAC NameChemical FormulaMolar Mass ( g/mol )Key Properties
Diatrizoate 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acidC11H9I3N2O4613.91High water solubility, persistent in the environment.[3][5]
3,5-Diamino-2,4,6-triiodobenzoic acid 3,5-Diamino-2,4,6-triiodobenzoic acidC7H5I3N2O2529.84Synthetic precursor and degradation product of diatrizoate.[6][7]

Analytical Rationale: Why LC-MS/MS?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of diatrizoate and its metabolites in environmental matrices for several key reasons:

  • High Sensitivity: LC-MS/MS can detect analytes at very low concentrations (ng/L or parts per trillion), which is crucial for environmental monitoring where contaminant levels are often minimal.[9]

  • High Specificity: The use of tandem mass spectrometry provides a high degree of certainty in the identification and quantification of the target analytes, minimizing the risk of interference from other compounds in the complex environmental matrix.

  • Versatility: The technique can be adapted to a wide range of water matrices, from surface water to wastewater effluent.

Experimental Workflow

The following diagram illustrates the overall workflow for the environmental monitoring of diatrizoate and its primary degradation product.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Reporting SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration SPE 3. Solid Phase Extraction (SPE) (Optional Concentration Step) Filtration->SPE Elution 4. Elution & Reconstitution SPE->Elution Injection 5. Sample Injection Elution->Injection LC_Separation 6. Liquid Chromatographic Separation Injection->LC_Separation MS_Detection 7. Tandem Mass Spectrometric Detection LC_Separation->MS_Detection Quantification 8. Quantification using Calibration Curve MS_Detection->Quantification Reporting 9. Data Reporting & Interpretation Quantification->Reporting

Sources

Application Notes and Protocols for the Experimental Use of 3,5-Diamino-2,4,6-triiodobenzoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Interactions of a Key Iodinated Intermediate

3,5-Diamino-2,4,6-triiodobenzoic acid is a highly substituted benzene derivative, notable for its three iodine atoms, which render it a precursor in the synthesis of various iodinated contrast agents used in medical imaging.[1] While its primary application lies in organic synthesis, its inherent chemical structure suggests potential biological activity that warrants investigation. The presence of amino and carboxylic acid functional groups, combined with the heavy iodine atoms, may lead to interactions with cellular components, making it a subject of interest for toxicological and pharmacological studies.[2][3] This document provides a comprehensive guide for researchers to explore the in vitro effects of 3,5-Diamino-2,4,6-triiodobenzoic acid on cultured mammalian cells.

The rationale for investigating the cellular effects of this compound stems from the known biological activities of its derivatives, the iodinated contrast media, which have been shown to induce cytotoxic effects in various cell types, particularly renal and endothelial cells.[4][5] Understanding the cellular response to this core structure can provide valuable insights into the mechanisms of contrast media-induced toxicity and may unveil novel biological applications for this class of compounds.

These application notes will guide researchers through the essential steps of preparing and handling 3,5-Diamino-2,4,6-triiodobenzoic acid for cell culture experiments, followed by detailed protocols for assessing its cytotoxic and apoptotic potential.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid is paramount for its effective use in a biological context.

PropertyValueSource
CAS Number 5505-16-8
Molecular Formula C₇H₅I₃N₂O₂[6]
Molecular Weight 529.84 g/mol [6]
Appearance Brown to black solid[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage 2-8°C, protected from light

Expert Insight: The limited aqueous solubility of 3,5-Diamino-2,4,6-triiodobenzoic acid necessitates the use of an organic solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a stock solution. It is crucial to determine the maximum tolerated DMSO concentration for the chosen cell line(s) to ensure that the observed effects are attributable to the compound and not the solvent.

Experimental Design: A Strategic Approach to Cellular Analysis

The following experimental workflow is designed to provide a comprehensive assessment of the in vitro cellular effects of 3,5-Diamino-2,4,6-triiodobenzoic acid.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis A Stock Solution Preparation C MTT Assay (Metabolic Activity) A->C D LDH Assay (Membrane Integrity) A->D E Annexin V/PI Assay (Apoptosis) A->E B Cell Line Selection & Culture B->C B->D B->E F IC50 Determination C->F D->F G Apoptotic vs. Necrotic Cell Population Analysis E->G

Caption: Experimental workflow for assessing the in vitro effects of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Protocol 1: Preparation of 3,5-Diamino-2,4,6-triiodobenzoic Acid Stock Solution

Causality: A well-prepared, sterile stock solution is the foundation of reproducible results. The use of DMSO is necessary to overcome the poor aqueous solubility of the compound. Serial dilutions in culture medium are then performed to achieve the desired final concentrations while minimizing the final DMSO concentration.

Materials:

  • 3,5-Diamino-2,4,6-triiodobenzoic acid powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure:

  • Safety First: Handle 3,5-Diamino-2,4,6-triiodobenzoic acid powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh a small amount of the compound (e.g., 5.3 mg) and transfer it to a sterile, light-blocking microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 1 ml of DMSO for 5.3 mg to make a 10 mM stock).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While the high concentration of DMSO is generally self-sterilizing, for long-term storage, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Cell Viability Assessment using the MTT Assay

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7] A reduction in the metabolic activity of treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect of the compound.

Materials:

  • Selected mammalian cell line(s) (e.g., Human Umbilical Vein Endothelial Cells - HUVEC; Human Kidney proximal tubule epithelial cells - HK-2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • 3,5-Diamino-2,4,6-triiodobenzoic acid stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3,5-Diamino-2,4,6-triiodobenzoic acid stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5% and identical across all conditions.

  • Incubation: Carefully remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µl of the 5 mg/ml MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µl of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Assessment of Membrane Integrity via LDH Release Assay

Causality: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. An increase in LDH activity in the culture supernatant is indicative of cell lysis and necrosis.

Materials:

  • Cells treated as described in the MTT assay protocol (steps 1-3).

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • 96-well plate for the assay.

  • Microplate reader.

Procedure:

  • Sample Collection: After the desired incubation period with 3,5-Diamino-2,4,6-triiodobenzoic acid, carefully collect a portion of the cell culture supernatant (e.g., 50 µl) from each well without disturbing the attached cells. Transfer the supernatant to a new 96-well plate.

  • Lysis Control: To determine the maximum LDH release, add a lysis buffer (provided in the kit) to control wells containing untreated cells for 45 minutes before collecting the supernatant.

  • Assay Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, as per the kit's protocol.[8]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background absorbance and normalizing to the maximum LDH release control.

Protocol 4: Distinguishing Apoptosis from Necrosis using Annexin V/PI Staining

Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cells treated with 3,5-Diamino-2,4,6-triiodobenzoic acid in 6-well plates.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Binding buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, collect the supernatant (containing floating cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/ml.

  • Staining: Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µl of Annexin V-FITC and 5 µl of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µl of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Potential Cellular Uptake Mechanisms

The cellular uptake of a small molecule like 3,5-Diamino-2,4,6-triiodobenzoic acid (molecular weight < 1 kDa) is likely to occur via passive diffusion across the plasma membrane, influenced by its lipophilicity.[10][11] The presence of both amino and carboxylic acid groups may also suggest the involvement of specific membrane transporters.

uptake_mechanism cluster_membrane Cell Membrane cluster_cell Intracellular Space A Passive Diffusion C Cytoplasm A->C B Transporter-Mediated Uptake B->C Extracellular 3,5-Diamino-2,4,6- triiodobenzoic acid (Extracellular) Extracellular->A Lipophilicity-driven Extracellular->B Carrier-mediated

Caption: Potential cellular uptake mechanisms for 3,5-Diamino-2,4,6-triiodobenzoic acid.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of the cellular effects of 3,5-Diamino-2,4,6-triiodobenzoic acid. By systematically evaluating cell viability, membrane integrity, and the mode of cell death, researchers can gain valuable insights into the biological activity of this compound. Further investigations could explore its effects on specific cellular pathways, such as oxidative stress, DNA damage, and inflammatory responses, to elucidate the precise mechanisms of its cytotoxicity. Understanding the cellular interactions of this fundamental iodinated structure can have significant implications for the development of safer contrast agents and potentially uncover novel therapeutic applications.

References

  • Revuelta-Maza, M. A., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research, 51(9), 2335–2342. [Link]

  • Sharifi-Rad, J., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 343. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Zhang, Y., & Li, Y. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 15(8), 759-771. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • SIELC Technologies. (2018). Separation of 3,5-Diamino-2,4,6-triiodobenzoate on Newcrom R1 HPLC column. [Link]

  • Al-Oqail, M. M., et al. (2023). MTT Assay Protocol. protocols.io. [Link]

  • ResearchGate. (2017). Cellular uptake mechanisms were determined by using small molecules to systematically inhibit various uptake pathways. [Link]

  • Patsnap. (2021). Synthesis method of key intermediate of diatrizoic acid. [Link]

  • Heinrich, M. C., et al. (2005). In Vitro Cytotoxic Effects of Iodinated Contrast Media on a Renal Tubular Cell Line. Radiology, 235(3), 843-849.
  • Google Patents. (1969). N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ACS Publications. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]

  • Frontiers. (2023). Small molecules targeting endocytic uptake and recycling pathways. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Taylor & Francis Online. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link]

  • Google Patents. (1976). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • ERIC. (2015). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. [Link]

  • National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • PubMed. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. [Link]

  • Patsnap. (2019). Synthesis method of diatrizoic acid. [Link]

  • Biocompare. 3,5-Diamino-2,4,6-triiodobenzoic Acid from Aladdin Scientific. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered during the experimental process. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid is a critical step in the production of various iodinated contrast agents. The core of this synthesis involves the electrophilic iodination of 3,5-diaminobenzoic acid. While seemingly straightforward, achieving high yield and purity of the desired tri-iodinated product can be challenging. The primary obstacle is often the incomplete reaction, resulting in the formation of di-iodinated and mono-iodinated impurities that are difficult to separate from the final product. Furthermore, the product itself exhibits some instability, necessitating careful handling and purification.[1]

This guide provides a structured approach to troubleshooting, addressing specific questions you may have during your experiments.

Process Workflow Overview

The general workflow for the synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid is depicted below. This guide will focus on optimizing the critical iodination step and subsequent purification.

Synthesis_Workflow Start Starting Material: 3,5-Diaminobenzoic Acid Iodination Step 1: Iodination (Key Troubleshooting Area) Start->Iodination Quenching Step 2: Quenching Excess Iodinating Agent Iodination->Quenching Isolation Step 3: Isolation of Crude Product Quenching->Isolation Purification Step 4: Purification Isolation->Purification FinalProduct Final Product: 3,5-Diamino-2,4,6- triiodobenzoic acid Purification->FinalProduct

Caption: General workflow for the synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Reaction Monitoring and Analysis

Question 1: How can I effectively monitor the progress of my iodination reaction?

Answer: Thin-Layer Chromatography (TLC) is the most practical method for real-time reaction monitoring.

  • Principle: TLC allows you to visualize the consumption of the starting material, 3,5-diaminobenzoic acid, and the appearance of the more polar, iodinated products.

  • Detailed Protocol:

    • Plate: Use silica gel 60 F254 plates.

    • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a good starting point for these polar, aromatic amino acids.[2]

    • Spotting: Co-spot your reaction mixture with a sample of your starting material (3,5-diaminobenzoic acid) as a reference.

    • Visualization:

      • UV Light (254 nm): Aromatic compounds will appear as dark spots on the fluorescent background.[3] This is a non-destructive method.

      • Staining:

        • p-Anisaldehyde Stain: This is a good general-purpose stain for many organic compounds.[2]

        • Cinnamaldehyde Solution: A freshly prepared solution of cinnamaldehyde can produce a yellow spot with aromatic primary amines, which can be useful for visualizing any remaining starting material.[4][5]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[6]

Question 2: My final product shows multiple spots on TLC or multiple peaks in HPLC. What are they and how do I get rid of them?

Answer: The most common impurities are mono- and di-iodinated derivatives of 3,5-diaminobenzoic acid.

  • Causality: The introduction of the first two iodine atoms is relatively facile, but the third can be more challenging, leading to incomplete iodination.[1]

  • Identification: In a reverse-phase HPLC system, the less iodinated (and therefore less hydrophobic) impurities will typically have shorter retention times than the desired tri-iodinated product.

  • Troubleshooting Workflow:

Impurity_Troubleshooting Impurity Impurity Detected (Di- or Mono-iodinated) Check_Stoichiometry Was a 5-15% excess of iodinating agent used? Impurity->Check_Stoichiometry Check_Addition Was the 3,5-diaminobenzoic acid added gradually to the iodinating agent solution? Check_Stoichiometry->Check_Addition Yes Optimize_Reaction Optimize Reaction Conditions: - Increase excess of iodinating agent. - Slow down substrate addition. - Ensure stable temperature. Check_Stoichiometry->Optimize_Reaction No Check_Temp Was the reaction temperature maintained at 80-95°C? Check_Addition->Check_Temp Yes Check_Addition->Optimize_Reaction No Check_Temp->Optimize_Reaction No Purify Purification Strategy: - Recrystallization (e.g., Methanol/Water). - pH-mediated precipitation. Check_Temp->Purify Yes Optimize_Reaction->Impurity Re-run and re-analyze

Caption: Troubleshooting workflow for addressing impurities in the synthesis.

Yield and Reaction Conditions

Question 3: My yield is consistently low. What are the most likely causes?

Answer: Low yields are most often due to incomplete tri-iodination, product degradation, or mechanical losses during workup.

  • Incomplete Tri-iodination: As discussed in Question 2, this is a primary cause. The key is to maintain an excess of the iodinating agent throughout the reaction. A gradual addition of the 3,5-diaminobenzoic acid to the iodinating solution is a proven strategy to achieve this.[6]

  • Temperature Control:

    • Too low (<60°C): The reaction rate will be very slow, leading to incomplete conversion within a practical timeframe.

    • Too high (>100°C): This can lead to the decomposition of the iodinating agent (e.g., iodine monochloride) and potential degradation of the product.[6] The optimal range is generally 80-95°C.[6]

  • pH of the Reaction Medium: The iodination is an electrophilic aromatic substitution, which is favored in an acidic medium. The use of hydrochloric acid in the reaction medium is common. While a specific optimal pH range is not always cited, maintaining an acidic environment is crucial.

  • Product Instability: 3,5-Diamino-2,4,6-triiodobenzoic acid is known to be somewhat unstable.[1] Prolonged reaction times at high temperatures or harsh workup conditions can lead to degradation.

ParameterRecommended ConditionRationale for Yield Improvement
Iodinating Agent 5-15% molar excessEnsures complete tri-iodination and minimizes di-iodo byproducts.
Substrate Addition Gradual addition over timeMaintains a constant excess of the iodinating agent.
Temperature 80-95°CBalances reaction rate with the stability of reagents and product.[6]
pH Acidic (e.g., using HCl)Activates the iodinating agent for electrophilic substitution.

Question 4: The reaction mixture has turned a very dark brown/black color. Is this normal?

Answer: A reddish-brown to dark brown color is expected due to the presence of iodine monochloride. However, an opaque black color could indicate side reactions or decomposition.

  • Expected Color: Iodine monochloride itself is a reddish-brown liquid.[7]

  • Potential for Darkening: At elevated temperatures, some decomposition of the iodinating agent can occur, which might darken the solution.

  • Troubleshooting:

    • Ensure your starting materials and solvent are free from significant organic impurities, as these can react with the strong iodinating agent.

    • Monitor the temperature closely to prevent overheating.

    • If the color is intensely black, consider taking a TLC to check for the formation of multiple, undefined byproducts, which may appear as streaking from the baseline.

Purification and Isolation

Question 5: My crude product is an oil or a sticky solid and is difficult to handle. How can I improve the crystallization?

Answer: "Oiling out" or the formation of a sticky solid during crystallization is a common issue, often caused by residual solvent, impurities, or too rapid cooling.

  • Troubleshooting Crystallization:

    • Redissolve: Re-dissolve the material in a minimal amount of a suitable hot solvent. A mixture of an alcohol (like methanol or ethanol) and water can be effective for purification of related compounds and is a good starting point.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath from a hot state, as this encourages rapid precipitation and traps impurities.[8]

    • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, saturated solution.

    • Solvent Polarity: If the product remains oily, the polarity of the crystallization solvent may not be optimal. You may need to experiment with different solvent systems.

  • Alternative Purification Protocol: A patent describes a purification method that can be adapted:[6]

    • Suspend the crude product in water.

    • Add a base (e.g., sodium hydroxide solution) to dissolve the acidic product, forming its soluble salt. The pH should be around 9.

    • Decolorize the solution by adding a small amount of a reducing agent like sodium hydrosulfite (Na₂S₂O₄) and heating gently.

    • Induce precipitation by adding ammonium chloride and adjusting the pH to around 7.5 with ammonia.

    • The purified product should precipitate out of the solution.

Safety Considerations

Question 6: What are the primary safety hazards I should be aware of during this synthesis?

Answer: The primary hazards are associated with the corrosive and irritating nature of the reagents.

  • Iodine Monochloride (ICl):

    • Hazards: Causes severe skin burns and eye damage. It is also harmful if inhaled and may cause respiratory irritation.[9] It reacts with water to release HCl.[10]

    • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[9]

  • 3,5-Diaminobenzoic Acid:

    • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[11]

    • Precautions: Avoid inhalation of dust. Wear gloves and eye protection.

  • General Precautions:

    • The reaction is typically run at elevated temperatures, so be mindful of hot surfaces.

    • Quenching of excess ICl with a reducing agent like sodium thiosulfate or sodium bisulfite should be done carefully, as it can be exothermic.

References

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Available at: [Link]

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. NISCAIR. Available at: [Link]

  • Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. Google Patents.
  • A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates. IP.com. Available at: [Link]

  • 3,5-Diamino-2,4,6-triiodobenzoic acid | C7H5I3N2O2 | CID 21680. PubChem. Available at: [Link]

  • Synthesis method of diatrizoic acid. Patsnap.
  • Synthesis method of key intermediate of diatrizoic acid. Patsnap.
  • THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. INIS-IAEA. Available at: [Link]

  • Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. NIH. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]

  • Iodine(III)‐Mediated Electrophilic Chlorination and Catalytic Nitration of N‐Tosyl Anilines. Wiley Online Library. Available at: [Link]

  • IODINE MONOCHLORIDE SOLUTION (Wijs' Solution). Exporter Lab Chemicals. Available at: [Link]

  • Guide for crystallization. University of Florida. Available at: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

  • Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. YouTube. Available at: [Link]

  • 3,5-Diamino-2,4,6-triiodobenzoate. SIELC Technologies. Available at: [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • Crystal Growing Tips. University of Florida. Available at: [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. NIH. Available at: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • Iodine monochloride. Wikipedia. Available at: [Link]

  • A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. MDPI. Available at: [Link]

  • Use of TLC to monitor the progress of an enzymatic synthesis... ResearchGate. Available at: [Link]

  • 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. ResearchGate. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of 3,5-Diamino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-Diamino-2,4,6-triiodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this densely functionalized molecule. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 3,5-Diamino-2,4,6-triiodobenzoic acid?

A1: The impurity profile of 3,5-Diamino-2,4,6-triiodobenzoic acid is largely dependent on its synthetic route. Common sources of impurities include:

  • Incompletely Iodinated Species: The iodination of 3,5-diaminobenzoic acid can sometimes be incomplete, leading to the presence of mono- and di-iodinated benzoic acids. These are often the most challenging impurities to remove due to their similar chemical structures.

  • Starting Materials: Unreacted 3,5-diaminobenzoic acid may be present if the iodination reaction does not go to completion.

  • Byproducts of Iodination: The iodination reaction can sometimes lead to the formation of other isomers or related substances.

  • Degradation Products: 3,5-Diamino-2,4,6-triiodobenzoic acid can be unstable under certain conditions, potentially leading to degradation products.[1][2] Factors such as exposure to light, heat, or extreme pH can contribute to degradation.[2]

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be retained in the crude product.[2]

Q2: What are the most effective purification techniques for 3,5-Diamino-2,4,6-triiodobenzoic acid?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common and effective techniques are:

  • Recrystallization: This is often the first method of choice for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either very soluble or insoluble at all temperatures.

  • Acid-Base Precipitation: As an amphoteric molecule with both acidic (carboxylic acid) and basic (amino) groups, purification can be achieved by dissolving the crude product in a dilute aqueous base (like sodium hydroxide) to form the soluble carboxylate salt, filtering to remove insoluble impurities, and then re-precipitating the purified acid by adding a dilute acid (like hydrochloric acid).[1] This process can be very effective for removing non-acidic impurities.

  • Column Chromatography: For small-scale purifications or when recrystallization is ineffective, flash column chromatography over silica gel can be employed.[3][4] A suitable eluent system must be developed to achieve good separation between the product and its impurities.

  • Solid-Phase Synthesis: Some modern approaches utilize a solid-phase synthesis method where the compound is attached to a resin. This simplifies purification as impurities can be washed away before the final product is cleaved from the resin.[5]

Q3: How can the purity of 3,5-Diamino-2,4,6-triiodobenzoic acid be reliably assessed?

A3: A combination of analytical techniques is recommended to confirm the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of this compound and quantifying any impurities.[6][7] A typical mobile phase could consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a purification process.[8] It can help in selecting a suitable solvent system for column chromatography.

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify and quantify impurities if their signals do not overlap with the product's signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups (amine, carboxylic acid).

Q4: What are the key safety considerations when working with 3,5-Diamino-2,4,6-triiodobenzoic acid?

A4: As with any chemical, it is crucial to handle 3,5-Diamino-2,4,6-triiodobenzoic acid with appropriate safety precautions. According to its GHS classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3,5-Diamino-2,4,6-triiodobenzoic acid in a practical question-and-answer format.

Problem: Low yield after recrystallization.
  • Possible Cause 1: The chosen solvent is too good, meaning the compound remains partially soluble even at low temperatures.

    • Solution: Try a different solvent or a solvent mixture. If using a single solvent, you can add a co-solvent in which the compound is less soluble (an anti-solvent) to induce further precipitation. Ensure you are cooling the solution for a sufficient amount of time, perhaps even in an ice bath or refrigerator, to maximize crystal formation.

  • Possible Cause 2: Too much solvent was used to dissolve the crude product.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. This will ensure the solution is saturated upon cooling, leading to a better yield. If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution before cooling.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Pre-heat the funnel and the receiving flask before filtration. Use a fluted filter paper for a faster filtration rate. If crystallization still occurs, you can add a small amount of hot solvent to redissolve the crystals and wash them through.

Problem: The product's color indicates impurities, or the melting point is broad and low after recrystallization.
  • Possible Cause 1: The chosen recrystallization solvent did not effectively remove colored impurities.

    • Solution: You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, potentially lowering the yield.

  • Possible Cause 2: The cooling process was too rapid, leading to the trapping of impurities within the crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Possible Cause 3: The crystals were not washed properly after filtration.

    • Solution: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Problem: The crude product does not dissolve well, even in a large volume of hot solvent.
  • Possible Cause: The crude material contains a significant amount of insoluble impurities.

    • Solution: Perform a hot filtration. Dissolve as much of the crude product as possible in a suitable hot solvent and then filter the hot solution to remove the insoluble material. The purified product should then crystallize from the filtrate upon cooling.

Problem: An oil precipitates out instead of solid crystals during recrystallization.
  • Possible Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of the compound (or a eutectic mixture with impurities).

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a seed crystal of the pure compound. If the oil persists, you can try redissolving it in a bit more solvent and allowing it to cool more slowly.

Problem: In HPLC analysis, the product peak is broad or shows tailing.
  • Possible Cause 1: The sample is overloaded on the HPLC column.

    • Solution: Dilute your sample and inject a smaller volume.

  • Possible Cause 2: Interaction of the amino groups with residual silanols on the silica-based column.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase in a small concentration (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH to protonate the amines, which can sometimes improve peak shape.

  • Possible Cause 3: The compound is not fully dissolved in the mobile phase before injection.

    • Solution: Ensure your sample is completely dissolved in the mobile phase or a solvent compatible with the mobile phase.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 3,5-Diamino-2,4,6-triiodobenzoic acid. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Crude 3,5-Diamino-2,4,6-triiodobenzoic acid

  • Recrystallization solvent (e.g., ethanol/water, methanol/water mixtures)[10]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 3,5-Diamino-2,4,6-triiodobenzoic acid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Parameter Recommended Condition Rationale
Solvent System Polar protic solvents like ethanol/water or methanol/water mixtures are often effective.[10]The high polarity of the compound due to the amino and carboxylic acid groups suggests solubility in polar solvents. The addition of water as an anti-solvent can help to reduce solubility upon cooling.
Temperature Dissolve at the boiling point of the solvent; cool slowly to room temperature, then to 0-4 °C.Maximizes the solubility difference between hot and cold conditions, leading to better recovery.
Cooling Rate Slow cooling is preferred.Promotes the formation of larger, purer crystals and minimizes the trapping of impurities.
Protocol 2: Purification by Flash Column Chromatography

This method is suitable for smaller quantities or when recrystallization fails to provide the desired purity.

Materials:

  • Crude 3,5-Diamino-2,4,6-triiodobenzoic acid

  • Silica gel (60 Å, 35-70 μm)[3]

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Using TLC, identify a solvent system that provides a good retention factor (Rf) for the product (typically around 0.2-0.4) and separates it from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel (dry loading). Load the sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3,5-Diamino-2,4,6-triiodobenzoic acid.

Workflows and Decision-Making Diagrams

General Purification Workflow

G cluster_0 Purification of 3,5-Diamino-2,4,6-triiodobenzoic Acid crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve filter Hot Filtration dissolve->filter Insoluble Impurities Removed cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: A typical workflow for purification by recrystallization.

Troubleshooting Decision Tree for Low Purity After Recrystallization

G cluster_1 Troubleshooting Low Purity start Low Purity After Recrystallization q1 Is the product colored? start->q1 action1 Redissolve, treat with activated charcoal, and re-recrystallize. q1->action1 Yes q2 Was cooling done slowly? q1->q2 No action2 Repeat recrystallization with slow cooling. q2->action2 No q3 Consider column chromatography for difficult separations. q2->q3 Yes

Caption: A decision tree for troubleshooting low product purity.

References

  • A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermedi
  • US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google P
  • Synthesis method of diatrizoic acid - Eureka | P
  • Amidotrizoic Acid Impurities and Rel
  • CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method - Google P
  • US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google P
  • 3,5-Diamino-2,4,6-triiodobenzoic acid | C7H5I3N2O2 | CID 21680 - PubChem. (URL: )
  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | ACS C
  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evalu
  • 3,5-diamino-2,4,6-triiodobenzo
  • Analytical Methods - RSC Publishing. (URL: )
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (URL: )

Sources

Technical Support Center: 3,5-Diamino-2,4,6-triiodobenzoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3,5-Diamino-2,4,6-triiodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find practical troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction

3,5-Diamino-2,4,6-triiodobenzoic acid is a key intermediate in the synthesis of various iodinated contrast media. However, its inherent instability in solution can present significant challenges. This guide provides a comprehensive overview of the factors affecting its stability and offers solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Common Stability Issues

Issue 1: Rapid Discoloration (Yellowing or Browning) of the Solution

Potential Cause: This is often the first visual indicator of degradation, likely due to oxidation and/or photodegradation. The amino groups on the aromatic ring are susceptible to oxidation, which can be accelerated by light and the presence of oxygen.

Troubleshooting Steps:

  • Minimize Light Exposure:

    • Action: Prepare and store solutions in amber glass vials or wrap containers in aluminum foil.

    • Rationale: The tri-iodinated benzene ring system can absorb UV and visible light, leading to the formation of reactive species that initiate degradation.

  • Deoxygenate Solvents:

    • Action: Before dissolving the compound, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

    • Rationale: Removing dissolved oxygen minimizes the potential for oxidative degradation of the amino functional groups.

  • Work at Lower Temperatures:

    • Action: Prepare solutions on ice and store them at recommended refrigerated temperatures (2-8°C).

    • Rationale: Chemical degradation reactions, including oxidation, have slower kinetics at lower temperatures.

Issue 2: Precipitation or Cloudiness in the Solution

Potential Cause: This can be due to several factors, including pH-dependent solubility, formation of insoluble degradation products, or exceeding the solubility limit of the compound in the chosen solvent.

Troubleshooting Steps:

  • Optimize Solution pH:

    • Action: Adjust the pH of your solution. While specific optimal pH ranges for this compound are not extensively published, related compounds show varying stability with pH. It is advisable to start with a slightly acidic to neutral pH and empirically determine the optimal range for your application.[1][2]

    • Rationale: The compound has both acidic (carboxylic acid) and basic (amino) functional groups. The overall charge of the molecule, and thus its solubility, is highly dependent on the pH of the solution. At its isoelectric point, the compound will have its lowest solubility.

  • Solvent Selection:

    • Action: Ensure you are using a suitable solvent. While sparingly soluble in water, its solubility can be enhanced in slightly alkaline aqueous solutions or in organic solvents like DMSO and methanol.

    • Rationale: The polarity and protic/aprotic nature of the solvent will influence the solubility of the compound and its degradation products.

  • Filtration:

    • Action: If precipitation is observed after storage, filter the solution through a 0.22 µm syringe filter before use to remove any insoluble matter.

    • Rationale: This ensures the use of a homogenous solution, although it does not address the underlying degradation. The presence of precipitate indicates that a significant portion of the compound may have degraded.

Issue 3: Inconsistent Experimental Results or Loss of Potency

Potential Cause: This is a critical issue that points towards chemical degradation of the 3,5-Diamino-2,4,6-triiodobenzoic acid, leading to a lower concentration of the active compound and the presence of interfering degradation products. A likely degradation pathway is deiodination.

Troubleshooting Steps:

  • Implement a Stability-Indicating Analytical Method:

    • Action: Use a validated High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products.

    • Rationale: A stability-indicating method is crucial for accurately quantifying the amount of intact compound remaining and for monitoring the formation of degradants over time.[3][4]

  • Freshly Prepare Solutions:

    • Action: Prepare solutions immediately before use whenever possible.

    • Rationale: Given the compound's inherent instability, minimizing the time between preparation and use is the most effective way to ensure the desired concentration and purity.

  • Control Headspace in Vials:

    • Action: For stored solutions, use vials that are appropriately sized to minimize the headspace volume. Consider flushing the headspace with an inert gas before sealing.

    • Rationale: A large headspace provides more oxygen for potential oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3,5-Diamino-2,4,6-triiodobenzoic acid in solution?

While specific studies on this molecule are limited, based on its structure and data from related iodinated contrast agents, the main degradation pathways are likely:

  • Deiodination: The loss of one or more iodine atoms from the aromatic ring. This can be initiated by light (photodegradation) or occur under certain chemical conditions. Studies on the related compound diatrizoate have shown stepwise reductive deiodination.[5]

  • Oxidation: The amino groups are susceptible to oxidation, which can be accelerated by light, heat, and the presence of oxygen. This can lead to the formation of colored byproducts.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, which can be promoted by heat.

Q2: What is the recommended pH range for storing solutions of 3,5-Diamino-2,4,6-triiodobenzoic acid?

There is no universally established optimal pH for the stability of this specific compound. The stability of pharmaceuticals can be highly pH-dependent, with different degradation pathways being favored in acidic versus basic conditions.[2] For compounds with both acidic and basic functional groups, the pH of maximum stability is often a compromise to minimize different degradation reactions. It is recommended to empirically determine the optimal pH for your specific application, starting in the slightly acidic to neutral range.

Q3: How does temperature affect the stability of the solution?

As with most chemical compounds, higher temperatures will accelerate the rate of degradation. Thermal degradation can lead to deiodination and decarboxylation. It is strongly recommended to store solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation.

Q4: Can I autoclave solutions of 3,5-Diamino-2,4,6-triiodobenzoic acid for sterilization?

Autoclaving is not recommended . The high temperatures and pressures of autoclaving will likely cause significant degradation of the compound. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Q5: What are the expected degradation products I should monitor for?

Based on the likely degradation pathways, you should monitor for:

  • Deiodinated species: Compounds with one or two iodine atoms instead of three.

  • Oxidized derivatives: Products where the amino groups have been oxidized.

  • Decarboxylated product: 3,5-diamino-1,2,4-triiodobenzene.

A stability-indicating HPLC method coupled with mass spectrometry (LC-MS) would be the ideal analytical technique to identify and quantify these potential degradation products.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of 3,5-Diamino-2,4,6-triiodobenzoic acid in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Use a solvent that has been deoxygenated by sparging with nitrogen or argon for 15-20 minutes.

  • Add the solvent to the solid and mix gently until dissolved. Sonication can be used cautiously if needed, but avoid excessive heating.

  • If the solution is for long-term storage, transfer it to an amber glass vial, flush the headspace with an inert gas, and seal tightly.

  • Store the solution at 2-8°C and protected from light.

Protocol 2: Stability Testing Using HPLC-UV
  • Method Development: Develop a reverse-phase HPLC method that can separate the parent compound from potential impurities and degradation products. A C18 column is a good starting point. The mobile phase will likely consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

  • Forced Degradation Studies: To confirm the stability-indicating nature of the method, subject the compound to forced degradation under various conditions (acidic, basic, oxidative, photolytic, and thermal stress). This will help in identifying the retention times of the degradation products.

  • Stability Study:

    • Prepare a solution of 3,5-Diamino-2,4,6-triiodobenzoic acid at a known concentration.

    • Divide the solution into several aliquots in amber vials.

    • Store the vials under the desired conditions (e.g., different temperatures, light exposures).

    • At specified time points, withdraw an aliquot, dilute if necessary, and analyze by the validated HPLC method.

    • Quantify the peak area of the parent compound and any major degradation products.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Data Presentation

Table 1: Factors Influencing the Stability of 3,5-Diamino-2,4,6-triiodobenzoic Acid in Solution

ParameterEffect on StabilityRecommended Mitigation
Light (UV/Visible) Accelerates photodegradation, leading to deiodination and discoloration.Use amber glassware or foil wrapping. Minimize exposure to ambient light.
pH Affects solubility and can catalyze hydrolysis and other degradation pathways.[2]Empirically determine the optimal pH for your application. Buffer the solution if necessary.
Temperature Higher temperatures increase the rate of all degradation reactions.Prepare solutions at low temperatures and store at 2-8°C.
Oxygen Promotes oxidative degradation of the amino groups, causing discoloration.Use deoxygenated solvents and minimize headspace in storage vials. Consider flushing with an inert gas.

Visualizations

Diagram 1: Key Factors Affecting Stability

StabilityFactors Compound 3,5-Diamino-2,4,6-triiodobenzoic Acid in Solution Degradation Degradation Compound->Degradation Light Light Exposure Light->Degradation pH Suboptimal pH pH->Degradation Temperature Elevated Temperature Temperature->Degradation Oxygen Presence of Oxygen Oxygen->Degradation

A diagram illustrating the main factors that can lead to the degradation of 3,5-Diamino-2,4,6-triiodobenzoic acid in solution.

Diagram 2: Troubleshooting Workflow for Solution Instability

TroubleshootingWorkflow Start Instability Observed (e.g., Discoloration, Precipitate) CheckLight Protect from Light? (Amber Vials/Foil) Start->CheckLight CheckTemp Store at 2-8°C? CheckLight->CheckTemp Yes ImplementProtection Action: Use light-protective containers. CheckLight->ImplementProtection No CheckOxygen Use Deoxygenated Solvent? CheckTemp->CheckOxygen Yes ImplementTempControl Action: Store at recommended temperature. CheckTemp->ImplementTempControl No CheckpH Is pH Optimized? CheckOxygen->CheckpH Yes ImplementDeoxygenation Action: Sparge solvent with N2/Ar. CheckOxygen->ImplementDeoxygenation No ImplementpHControl Action: Adjust and buffer pH. CheckpH->ImplementpHControl No Reassess Re-evaluate Stability CheckpH->Reassess Yes ImplementProtection->CheckTemp ImplementTempControl->CheckOxygen ImplementDeoxygenation->CheckpH ImplementpHControl->Reassess

A workflow diagram for troubleshooting stability issues with 3,5-Diamino-2,4,6-triiodobenzoic acid solutions.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Influence of pH and light on the stability of some antioxidants. (1981). PubMed. Retrieved January 27, 2026, from [Link]

  • Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. (2021). Chemical Science International Journal. Retrieved January 27, 2026, from [Link]

  • Effect of pH on physicochemical properties of oil bodies from different oil crops. (2018). PubMed Central. Retrieved January 27, 2026, from [Link]

  • kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone - Journal of Advanced Scientific Research. (n.d.). Retrieved January 27, 2026, from [Link]

  • Degradation of triclosan in the presence of p-aminobenzoic acid under simulated sunlight irradiation. (2016). PubMed. Retrieved January 27, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2013). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Analysis of Degradation Products in Thermally Treated TATB. (2023). Office of Scientific and Technical Information. Retrieved January 27, 2026, from [Link]

  • Products Formed During Thermo-oxidative Degradation of Phytosterols. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2020). Unich.it. Retrieved January 27, 2026, from [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • KINETIC STUDIES OF DEGRADATION OF BENZOIC ACID AND SALICYLIC ACID THROUGH OZONATION, PEROXONE, PHOTOOZONATION AND PHOTOPEROXONE. (2011). ResearchGate. Retrieved January 27, 2026, from [Link]

  • ELECTROCHEMICAL DEGRADATION OF CONTRAST MEDIA. (n.d.). AIR Unimi. Retrieved January 27, 2026, from [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Retrieved January 27, 2026, from [Link]

  • Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. (2008). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. (2011). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Effect of Thermal Processing on the Metabolic Components of Black Beans on Ultra-High-Performance Liquid Chromatography Coupled with High-Field Quadrupole-Orbitrap High-Resolution Mass Spectrometry. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Development and Validation of a Stability-indicating HPLC-UV Method for the Simultaneous Determination of Flurbiprofen and Triclosan in Dental Nanogel Formulations. (2018). Journal of Physical Science. Retrieved January 27, 2026, from [Link]

  • Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. (2021). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Transformation of the ionic X-ray contrast agent diatrizoate and related triiodinated benzoates by Trametes versicolor. (1999). PubMed. Retrieved January 27, 2026, from [Link]

Sources

overcoming solubility problems with 3,5-Diamino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Diamino-2,4,6-triiodobenzoic Acid

Overcoming Solubility Challenges in Research and Development

Welcome to the technical support center for 3,5-Diamino-2,4,6-triiodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. As Senior Application Scientists, we have compiled this information based on established physicochemical principles and field-proven techniques to ensure the integrity and success of your work.

Understanding the Molecule: Why is Solubility a Challenge?

3,5-Diamino-2,4,6-triiodobenzoic acid (CAS 5505-16-8) is a heavily substituted aromatic compound.[1][2] Its molecular structure, characterized by a benzoic acid backbone with three large, hydrophobic iodine atoms and two amino groups, presents a significant challenge for solubility in common aqueous and organic solvents.[1][3] The molecule possesses both an acidic carboxylic acid group and basic amino groups, making its solubility highly dependent on the pH of the medium.[1][4]

Here's a breakdown of the key molecular features influencing its solubility:

  • High Molecular Weight (529.84 g/mol ): Larger molecules generally have lower solubility.[2]

  • Aromatic Ring and Iodine Atoms: The tri-iodinated benzene ring is highly non-polar, leading to poor solubility in polar solvents like water.[3]

  • Amphoteric Nature: The presence of both an acidic carboxyl group (pKa ~1.66) and basic amino groups means the molecule can exist in various ionization states depending on the pH.[1][5] This is the key to manipulating its solubility.

  • Crystalline Structure: In its solid state, the compound is a stable crystalline solid, and energy is required to break down the crystal lattice for dissolution to occur.[3]

Troubleshooting Guide

This section provides direct answers and step-by-step protocols for specific problems you may encounter.

Issue 1: The compound is not dissolving in my aqueous buffer.

Cause: At neutral pH, the carboxylic acid group is deprotonated (negatively charged), and the amino groups are likely protonated (positively charged), forming a zwitterion with limited solubility. In acidic conditions below its pKa, the carboxyl group is protonated and neutral, while the amino groups are protonated, resulting in a net positive charge. In alkaline conditions, the amino groups are deprotonated and neutral, while the carboxyl group is deprotonated, leading to a net negative charge. The uncharged form of the molecule, which is prevalent around its isoelectric point, will have the lowest aqueous solubility.

Solution: The most effective strategy to dissolve 3,5-Diamino-2,4,6-triiodobenzoic acid in aqueous solutions is through pH adjustment to form a soluble salt.[6][7][8]

Protocol 1: Alkaline Dissolution (Salt Formation)

This protocol aims to deprotonate the carboxylic acid group, forming a highly soluble carboxylate salt.

Step-by-Step Methodology:

  • Initial Slurry: Suspend the desired amount of 3,5-Diamino-2,4,6-triiodobenzoic acid in your target volume of purified water or a suitable buffer (e.g., phosphate or borate buffer, depending on your experimental needs).

  • Base Addition: While stirring vigorously, slowly add a suitable base dropwise. Common choices include:

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Potassium Hydroxide (KOH)

    • For biological applications where sodium or potassium ions may be undesirable, consider organic bases like triethylamine or N-methyl-D-glucamine.

  • pH Monitoring: Continuously monitor the pH of the suspension using a calibrated pH meter.

  • Dissolution Point: As the pH increases, you will observe the solid material beginning to dissolve. Complete dissolution is typically achieved at a pH of 7.5 or higher.

  • Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH to your final target value. Be cautious not to lower the pH too much, as this may cause the compound to precipitate.

  • Volume Adjustment: Bring the solution to the final desired volume with your solvent.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter.

Trustworthiness Check: The formation of a water-soluble salt upon neutralization with a base is a well-established method for carboxylic acid-containing compounds.[9][10]

Issue 2: My compound precipitates out of solution when I adjust the pH back towards neutral.

Cause: As the pH is lowered, the soluble carboxylate salt is protonated back to the less soluble free acid form, causing it to precipitate.

Solution: The solubility of the free acid form is very low in aqueous solutions. If your experiment requires a near-neutral pH, you may need to employ co-solvents or other formulation strategies.

Protocol 2: Utilizing a Co-solvent System

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8]

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a water-miscible organic solvent. Common choices include:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

  • Initial Dissolution: Dissolve the 3,5-Diamino-2,4,6-triiodobenzoic acid in the minimum required volume of the chosen co-solvent. The compound is slightly soluble in DMSO and methanol.[5]

  • Aqueous Addition: Slowly add the aqueous buffer to the organic solution while stirring continuously. The order of addition is critical to prevent precipitation.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If this occurs, you may need to increase the proportion of the co-solvent.

  • Final Concentration: Be aware that the final concentration achievable will depend on the specific co-solvent and its percentage in the final solution.

Data Presentation: Approximate Solubility in Common Solvents

SolventSolubilityTemperature (°C)Notes
WaterInsoluble[11]25Solubility is highly pH-dependent.
DMSOSlightly Soluble[5]25A good initial solvent for creating stock solutions.
MethanolSlightly Soluble[5]25Can be used as a co-solvent.
EthanolSparingly Soluble25Can be used as a co-solvent.
ChloroformSlightly Soluble[5]25Not suitable for most biological applications.
DichloromethaneSlightly Soluble[5]25Not suitable for most biological applications.

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms. It is recommended to perform your own solubility studies to determine the exact solubility in your specific system.

Issue 3: I need to increase the dissolution rate of the solid powder.

Cause: The rate of dissolution is dependent on the particle size and surface area of the solid.[12] Large particles have a smaller surface area-to-volume ratio, which slows down the dissolution process.

Solution: Particle size reduction, such as micronization, can significantly increase the dissolution rate.[12][13]

Workflow for Increasing Dissolution Rate

G cluster_0 Particle Size Reduction Strategy A Start with solid 3,5-Diamino-2,4,6-triiodobenzoic acid B Micronization (e.g., jet milling, ball milling) A->B Process C Increased surface area of particles B->C Result D Faster dissolution in solvent C->D Mechanism E Proceed with formulation D->E

Caption: Workflow for enhancing dissolution rate through micronization.

Experimental Considerations:

  • Mechanical Milling: Techniques like ball milling or jet milling can be used to reduce particle size.[12]

  • Sonication: Applying ultrasonic energy to a suspension of the compound can help break down agglomerates and increase the wetted surface area.

  • Temperature: Increasing the temperature of the solvent will generally increase the rate of dissolution by increasing the kinetic energy of the system.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of 3,5-Diamino-2,4,6-triiodobenzoic acid and how does it affect solubility?

Q2: Can I improve solubility by heating the solution?

A2: Yes, for most solid compounds, solubility increases with temperature.[3][14][15] Heating can be an effective way to dissolve a higher concentration of the compound. However, you must be cautious about the thermal stability of 3,5-Diamino-2,4,6-triiodobenzoic acid. It is also important to note that the solution may become supersaturated upon cooling, leading to precipitation. Always check for precipitation after the solution has returned to room temperature.

Q3: Are there other advanced methods to improve the solubility of this compound for formulation development?

A3: Yes, for more advanced applications, several other techniques can be explored:[6][16][17][18]

  • Solid Dispersions: Dispersing the compound in a solid polymer matrix can improve its dissolution rate and solubility.

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic part of the molecule, increasing its aqueous solubility.

  • Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution velocity.[13]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the physicochemical properties of the compound, including its solubility.[6]

Q4: How should I prepare a stock solution of 3,5-Diamino-2,4,6-triiodobenzoic acid?

A4: Given its properties, the recommended method for preparing a concentrated stock solution is to dissolve it in a minimal amount of an organic solvent like DMSO.[5] You can then dilute this stock solution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results, especially in biological assays.

Logical Relationship: pH and Ionization State

G cluster_1 Influence of pH on Ionization and Solubility A Low pH (e.g., < 1.5) D Predominant Species: -COOH (neutral) -NH3+ (positive) A->D B Neutral pH E Predominant Species: -COO- (negative) -NH3+ (positive) (Zwitterionic) B->E C High pH (e.g., > 7.5) F Predominant Species: -COO- (negative) -NH2 (neutral) C->F G Result: Moderate Solubility D->G H Result: Low Solubility E->H I Result: High Solubility F->I

Caption: Relationship between pH, ionization state, and resulting solubility.

References
  • 2,3,5-Triiodobenzoic acid - Solubility of Things. (n.d.). Retrieved January 26, 2026, from [Link]

  • Gothwal, A., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Al-khattawi, A., et al. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Chen, J., & Trout, B. L. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol–N-Methyl-2-pyrrolidone Solutions. Crystal Growth & Design.
  • 3,5-Diamino-2,4,6-triiodobenzoic acid | C7H5I3N2O2 | CID 21680 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to 3,5-Diamino-2,4,6-triiodobenzoic Acid and Other Diatrizoate Metabolites for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 3,5-Diamino-2,4,6-triiodobenzoic acid and other metabolites of the widely used X-ray contrast agent, diatrizoate. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic fate of diatrizoate, the chemical and toxicological properties of its key metabolites, and the analytical methodologies required for their accurate identification and quantification. Our focus is to equip you with the technical knowledge and experimental insights necessary to understand the nuances of diatrizoate metabolism and its implications in preclinical and clinical research.

Introduction: The Clinical Significance and Metabolic Profile of Diatrizoate

Diatrizoate, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, has been a cornerstone in diagnostic imaging for decades.[1][2] Administered orally or intravenously, its high iodine content provides excellent contrast for X-ray-based imaging of the gastrointestinal and urinary tracts.[1][3] While diatrizoate is largely excreted from the body unchanged, a portion undergoes metabolic transformation, leading to the formation of several metabolites.[4] Understanding the profile of these metabolites is crucial, as they may possess distinct physicochemical properties and toxicological profiles compared to the parent compound.

The primary metabolic pathways for diatrizoate involve deacetylation and deiodination, particularly under anaerobic conditions.[5] These processes result in a cascade of metabolites, with 3,5-Diamino-2,4,6-triiodobenzoic acid being a key intermediate. Further degradation can lead to the formation of less iodinated and fully deacetylated compounds, culminating in 3,5-diaminobenzoic acid. This guide will focus on a comparative analysis of these metabolites, providing a framework for their study in a research setting.

The Metabolic Journey of Diatrizoate

The biotransformation of diatrizoate is a stepwise process that progressively removes the acetyl and iodo groups from the benzoic acid backbone. The following diagram illustrates the principal metabolic pathway leading to the formation of 3,5-Diamino-2,4,6-triiodobenzoic acid and other key metabolites. The causality behind this pathway lies in the enzymatic and chemical pressures exerted on the parent molecule within biological systems.

Diatrizoate_Metabolism Diatrizoate Diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid) Metabolite1 5-acetamido-3-amino-2,4,6-triiodobenzoic acid Diatrizoate->Metabolite1 Deacetylation Metabolite3 Deiodinated Metabolites Diatrizoate->Metabolite3 Deiodination Metabolite2 3,5-Diamino-2,4,6-triiodobenzoic acid Metabolite1->Metabolite2 Deacetylation Metabolite4 3,5-diaminobenzoic acid Metabolite2->Metabolite4 Deiodination

Caption: Metabolic pathway of Diatrizoate.

Comparative Analysis of Diatrizoate Metabolites

A critical aspect of drug metabolism studies is the comparative analysis of the parent drug and its metabolites. This section provides a detailed comparison of 3,5-Diamino-2,4,6-triiodobenzoic acid with other key metabolites of diatrizoate, focusing on their physicochemical properties and toxicological considerations.

PropertyDiatrizoate5-acetamido-3-amino-2,4,6-triiodobenzoic acid3,5-Diamino-2,4,6-triiodobenzoic acid3,5-diaminobenzoic acid
Molecular Formula C₁₁H₉I₃N₂O₄C₉H₇I₃N₂O₃C₇H₅I₃N₂O₂C₇H₈N₂O₂
Molar Mass ( g/mol ) 613.91571.88529.85152.15
Key Structural Difference Di-acetylatedMono-acetylatedDi-aminoNon-iodinated, di-amino
Known Biological Role Parent Drug (Contrast Agent)Intermediate MetaboliteKey Metabolite/Degradation ProductFinal Degradation Product
Reported Toxicity Generally low, potential for nephrotoxicity[6]Data not readily availableCytotoxic and mutagenic effects reported[5]Harmful if swallowed, skin and eye irritant[7][8]

Note: The properties of some intermediate metabolites are not extensively characterized in publicly available literature and may require targeted synthesis and analysis for full elucidation.

Experimental Protocols for Metabolite Analysis

The accurate identification and quantification of diatrizoate and its metabolites are paramount for any research investigation. The following section outlines detailed, step-by-step methodologies for the analysis of these compounds in biological matrices. The choice of these protocols is guided by the principles of specificity, sensitivity, and reproducibility.

Experimental Workflow Overview

The logical flow for analyzing diatrizoate metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection. This workflow is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the results.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine, Feces) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration HPLC High-Performance Liquid Chromatography (HPLC) Concentration->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Identification Metabolite Identification (based on m/z and fragmentation) MS->Identification Quantification Quantification (using internal standards) Identification->Quantification

Caption: Experimental workflow for diatrizoate metabolite analysis.

Detailed Protocol: LC-MS/MS Analysis of Diatrizoate and its Metabolites in Plasma

This protocol provides a robust method for the simultaneous quantification of diatrizoate and its primary metabolites in plasma samples. The use of tandem mass spectrometry ensures high selectivity and sensitivity.

1. Materials and Reagents:

  • Diatrizoate, 3,5-Diamino-2,4,6-triiodobenzoic acid, and other metabolite reference standards (if available)[9]
  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
  • Human plasma (or other relevant biological matrix)
  • Acetonitrile (ACN), HPLC grade
  • Methanol (MeOH), HPLC grade
  • Formic acid, LC-MS grade
  • Water, LC-MS grade
  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid-Phase Extraction):

  • Rationale: SPE is chosen to effectively remove proteins and other interfering substances from the plasma matrix, leading to a cleaner sample and improved analytical performance.
  • Steps:
  • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
  • Spike 100 µL of plasma sample with the internal standard.
  • Dilute the plasma sample with 400 µL of 0.1% formic acid in water.
  • Load the diluted sample onto the conditioned SPE cartridge.
  • Wash the cartridge with 1 mL of 5% MeOH in water to remove polar impurities.
  • Elute the analytes with 1 mL of ACN.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • Rationale: Reverse-phase chromatography is selected for its ability to separate compounds with varying polarities, which is ideal for diatrizoate and its metabolites. Electrospray ionization (ESI) in negative mode is optimal for these acidic compounds.
  • Liquid Chromatography:
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in ACN
  • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometry (Tandem Quadrupole):
  • Ionization Mode: Electrospray Ionization (ESI), Negative
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized by infusing the pure compounds. For example:
  • Diatrizoate: m/z 612.8 -> [specific fragment ion]
  • 3,5-Diamino-2,4,6-triiodobenzoic acid: m/z 528.8 -> [specific fragment ion]
  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve using known concentrations of the reference standards.
  • Determine the concentration of the analytes in the unknown samples by interpolating from the calibration curve.

Conclusion

The metabolic fate of diatrizoate is a critical consideration in its overall safety and efficacy profile. While the parent drug is the primary active agent for radiographic contrast, its metabolites, particularly 3,5-Diamino-2,4,6-triiodobenzoic acid, exhibit distinct chemical and toxicological characteristics. The analytical methods outlined in this guide provide a robust framework for the accurate identification and quantification of these compounds. A thorough understanding of diatrizoate's metabolic landscape is essential for any researcher working with this important diagnostic agent, ensuring the integrity and validity of preclinical and clinical findings.

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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for 3,5-Diamino-2,4,6-triiodobenzoic Acid Separation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 3,5-Diamino-2,4,6-triiodobenzoic Acid

3,5-Diamino-2,4,6-triiodobenzoic acid is a highly substituted aromatic molecule, characterized by the presence of a benzoic acid group, two amino groups, and three bulky iodine atoms.[1] This unique combination of functional groups imparts both acidic and basic properties, as well as significant hydrophobicity due to the tri-iodinated phenyl ring.[1][2] These characteristics present a distinct challenge for achieving optimal separation in High-Performance Liquid Chromatography (HPLC). The selection of an appropriate HPLC column is therefore a critical first step in developing a robust and reliable analytical method for its quantification and impurity profiling.

This guide provides a comprehensive comparison of the theoretical and practical performance of different HPLC columns for the separation of 3,5-Diamino-2,4,6-triiodobenzoic acid. We will delve into the causality behind experimental choices, offering field-proven insights to guide you toward the most effective separation strategy.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to selecting the right HPLC column.

PropertyValueImplication for Chromatography
Molecular FormulaC7H5I3N2O2A relatively large and complex molecule.
Molecular Weight529.84 g/mol [2]May influence diffusion rates and peak broadening.
pKa1.66 ± 0.10 (Predicted)[3]The carboxylic acid group will be ionized at typical reversed-phase mobile phase pHs (pH 2-7). The amino groups will be protonated at acidic pH.
LogP2.23[4]Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns.
SolubilitySlightly soluble in DMSO and Methanol[3]Dictates appropriate solvent choices for sample preparation and mobile phase.

The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes the retention of 3,5-Diamino-2,4,6-triiodobenzoic acid highly dependent on the mobile phase pH. The aromatic ring and iodine atoms provide opportunities for π-π and other secondary interactions with specific stationary phases.

Comparative Performance of HPLC Columns

While a universal "best" column does not exist, we can predict and compare the performance of common reversed-phase columns based on their stationary phase chemistry. For illustrative purposes, we will consider three common column types: C18, Phenyl-Hexyl, and a Polar-Embedded C18.

Column Chemistries at a Glance
  • C18 (Octadecylsilane): The most common reversed-phase packing, offering strong hydrophobic retention.[5] It is a good starting point for moderately non-polar to non-polar compounds.[5]

  • Phenyl-Hexyl: This phase provides alternative selectivity, particularly for aromatic compounds, through π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[6][7][8][9] The hexyl linker provides a moderate hydrophobic interaction.

  • Polar-Embedded C18: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 chain. This polar group can offer enhanced retention of polar compounds and improved peak shape for basic compounds, even at intermediate pH.[10]

Hypothetical Performance Comparison

The following table presents a hypothetical but realistic comparison of the expected performance of these columns for the separation of 3,5-Diamino-2,4,6-triiodobenzoic acid from two potential impurities: a more polar impurity (e.g., a de-iodinated species) and a less polar impurity (e.g., an esterified derivative).

ParameterC18 ColumnPhenyl-Hexyl ColumnPolar-Embedded C18 Column
Retention of Analyte StrongModerate to StrongModerate
Selectivity (Analyte vs. Polar Impurity) GoodExcellentVery Good
Selectivity (Analyte vs. Non-Polar Impurity) GoodVery GoodGood
Peak Shape (Tailing Factor) ~1.2 - 1.5~1.0 - 1.2~1.0 - 1.2
Ideal Mobile Phase pH Acidic (pH 2-3)Acidic to Neutral (pH 2-7)Acidic to Neutral (pH 2-7)
Primary Interaction Mechanism HydrophobicHydrophobic & π-πHydrophobic & Polar

Experimental Protocols and Method Development Workflow

A logical, stepwise approach to method development is crucial for achieving optimal separation.

Step 1: Initial Column and Mobile Phase Screening

The goal of this step is to identify the most promising column and mobile phase conditions.

Workflow Diagram:

G cluster_0 Phase 1: Initial Screening A Prepare Standard Solution (3,5-Diamino-2,4,6-triiodobenzoic acid in Diluent) B Select Columns for Screening (e.g., C18, Phenyl-Hexyl, Polar-Embedded C18) A->B C Define Generic Gradient (e.g., 5-95% Acetonitrile in 0.1% Formic Acid) B->C D Run Initial Injections on Each Column C->D E Evaluate Chromatograms (Retention, Peak Shape, Resolution) D->E F Select Best Performing Column(s) E->F G cluster_1 Phase 2: Method Optimization G Selected Column: Phenyl-Hexyl H Optimize Gradient Slope (for Resolution and Run Time) G->H I Fine-tune Mobile Phase (pH, Organic Modifier) H->I J Adjust Flow Rate and Temperature I->J K Finalized Method J->K

Caption: HPLC method optimization workflow for the selected column.

Optimized Protocol (Hypothetical):

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH adjusted to 2.5)

    • B: Acetonitrile

  • Gradient Program:

    • Time (min) | %B

    • ---|---

    • 0 | 20

    • 15 | 60

    • 15.1 | 20

    • 20 | 20

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Rationale for Optimization Choices:

  • Phosphoric Acid: While not MS-compatible, a phosphate buffer can sometimes provide better peak shape and more stable retention times for ionizable compounds compared to formic acid. [4]* Shallow Gradient: A shallower gradient improves the resolution between closely eluting peaks.

  • Increased Flow Rate and Temperature: These adjustments can reduce analysis time and improve peak efficiency, respectively.

Trustworthiness: A Self-Validating System

A robust HPLC method should include system suitability tests to ensure its performance over time.

System Suitability Parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Resolution (Rs) ≥ 1.5 (between analyte and closest impurity)Ensures baseline separation.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)Demonstrates precision of the system.

By consistently monitoring these parameters, you can have confidence in the accuracy and reliability of your results.

Conclusion and Recommendations

For the separation of the highly functionalized aromatic compound 3,5-Diamino-2,4,6-triiodobenzoic acid, a Phenyl-Hexyl column is often the most promising starting point. The potential for π-π interactions, in addition to hydrophobic interactions, provides a powerful tool for achieving unique selectivity that may not be possible on a standard C18 column. [6][8]A Polar-Embedded C18 column represents a strong second choice, particularly if peak tailing is a significant issue with standard C18 columns.

Ultimately, the optimal column choice must be confirmed experimentally. By following the systematic workflow outlined in this guide—from initial screening to final optimization and system suitability—researchers can confidently develop a robust and reliable HPLC method for the analysis of 3,5-Diamino-2,4,6-triiodobenzoic acid.

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Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Diamino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Diamino-2,4,6-triiodobenzoic acid, a compound that, while integral to certain research, necessitates meticulous safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the principles behind each protective measure.

Understanding the Risks: A Proactive Approach to Safety

3,5-Diamino-2,4,6-triiodobenzoic acid is an organic compound that presents several potential hazards. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2]. The causality behind these classifications lies in its chemical structure and reactivity. Direct contact with the skin can lead to irritation, while eye contact may result in serious damage[1]. Inhalation of dust particles can irritate the respiratory tract, and ingestion is harmful[3][4][5]. A thorough understanding of these risks is the first step toward mitigating them effectively.

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety protocols in the established hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

  • Elimination/Substitution : The most effective control is to eliminate the hazardous substance or substitute it with a less hazardous alternative. In the context of drug development, this may not always be feasible.

  • Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard. For 3,5-Diamino-2,4,6-triiodobenzoic acid, this includes working within a certified chemical fume hood or providing appropriate exhaust ventilation where dust may be generated[4].

  • Administrative Controls : These are changes to work practices and policies. Examples include minimizing the quantity of the chemical used, restricting access to authorized personnel, and providing comprehensive training on safe handling procedures.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and is to be used in conjunction with the higher-level controls. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide

The selection and use of appropriate PPE are critical when handling 3,5-Diamino-2,4,6-triiodobenzoic acid. The following protocols are designed to be self-validating, ensuring a comprehensive protective barrier.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.

PPE_Selection_Workflow PPE Selection Workflow for 3,5-Diamino-2,4,6-triiodobenzoic Acid start Start: Task Assessment weighing Weighing solid compound? start->weighing solution_prep Preparing solutions? weighing->solution_prep Yes handling_open Handling open solutions? weighing->handling_open No solution_prep->handling_open risk_assessment Risk of splash or aerosol generation? handling_open->risk_assessment low_risk Low Risk (e.g., handling sealed containers) risk_assessment->low_risk No moderate_risk Moderate Risk (e.g., weighing, preparing solutions) risk_assessment->moderate_risk Yes ppe_low Minimum PPE: - Lab coat - Safety glasses - Nitrile gloves low_risk->ppe_low high_risk High Risk (e.g., potential for significant splash or aerosol) moderate_risk->high_risk High potential ppe_moderate Standard PPE: - Lab coat - Chemical splash goggles - Nitrile gloves (double-gloving recommended) - Respiratory protection (if not in fume hood) moderate_risk->ppe_moderate ppe_high Enhanced PPE: - Chemical resistant apron over lab coat - Face shield over chemical splash goggles - Nitrile gloves (double-gloving) - Respiratory protection high_risk->ppe_high end Proceed with Task ppe_low->end ppe_moderate->end ppe_high->end

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